2-(2-Aminoethylamino)-5-nitropyridine
説明
Structure
3D Structure
特性
IUPAC Name |
N'-(5-nitropyridin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-3-4-9-7-2-1-6(5-10-7)11(12)13/h1-2,5H,3-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHSPTHLPCXPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183785 | |
| Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29602-39-9 | |
| Record name | 2-[(2-Aminoethyl)amino]-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29602-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029602399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2-pyridylaminoethyl-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Aminoethylamino)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Aminoethylamino)-5-nitropyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-stage process, commencing with the preparation of the key intermediate, 2-chloro-5-nitropyridine, followed by a nucleophilic aromatic substitution with ethylenediamine. This document details the experimental protocols and quantitative data for each step, offering a reproducible and efficient pathway to the target molecule.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a robust and well-documented two-stage process. The first stage involves the multi-step synthesis of the crucial precursor, 2-chloro-5-nitropyridine, starting from the readily available 2-aminopyridine. The second stage is the nucleophilic aromatic substitution of this chlorinated intermediate with ethylenediamine to yield the final product.
Caption: Overall synthesis pathway for this compound.
Stage 1: Synthesis of 2-Chloro-5-nitropyridine
The preparation of 2-chloro-5-nitropyridine is a well-established three-step process.
Step 1.1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine
The initial step involves the nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and fuming nitric acid.
Experimental Protocol:
In a reaction vessel, 18.82 g (0.2 mol) of 2-aminopyridine is dissolved in 75.3 g of dichloroethane with stirring. The solution is cooled, and a mixture of 45.17 g of concentrated sulfuric acid and fuming nitric acid is added dropwise while maintaining the temperature below 10°C. The addition is completed over 60 minutes, and the reaction mixture is stirred for an additional 12 hours, during which the color changes from light yellow to wine red. After completion, the reaction is cooled to room temperature and washed with water until the pH reaches 5.8. The organic layer is separated, and the dichloroethane is removed under reduced pressure. The residue is poured into ice water to precipitate a dark yellow solid, which is then filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.[1]
Quantitative Data:
| Product | Yield | Purity (HPLC) |
| 2-Amino-5-nitropyridine | 91.67% | 98.66% |
Step 1.2: Diazotization and Hydrolysis of 2-Amino-5-nitropyridine to 2-Hydroxy-5-nitropyridine
The amino group of 2-amino-5-nitropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.
Experimental Protocol:
2-Amino-5-nitropyridine (138.1 g, 1.000 mol) is dissolved in 913 mL of 15 wt.% aqueous hydrochloric acid and filtered. The filtrate is cooled to -5 to 0°C. A solution of sodium nitrite (103.5 g, 1.500 mol) in 100 mL of water is added dropwise while maintaining the temperature between -5 and 0°C. After the addition is complete, the mixture is stirred at 0 to 5°C for 30-45 minutes. The completion of the reaction is monitored by TLC. The filtrate is then subjected to distillation under reduced pressure. The remaining residue is recrystallized from a 2:1 water/alcohol mixture to afford 2-hydroxy-5-nitropyridine.[2]
Quantitative Data:
| Product | Yield |
| 2-Hydroxy-5-nitropyridine | 81.3% |
Step 1.3: Chlorination of 2-Hydroxy-5-nitropyridine to 2-Chloro-5-nitropyridine
The final step in the precursor synthesis is the chlorination of the hydroxyl group using phosphorus oxychloride and phosphorus pentachloride.
Experimental Protocol:
In a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, 50 g of phosphorus oxychloride, 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mol) of phosphorus pentachloride are combined. The mixture is stirred and heated at 100-105°C for 5 hours. After the reaction, excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is slowly poured into 120 g of ice water with vigorous stirring. The mixture is then neutralized to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution. The layers are separated, and the aqueous layer is extracted three times with dichloromethane (60 g each). The combined organic phases are washed with 20 g of saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-chloro-5-nitropyridine as a yellow solid.[3]
Quantitative Data:
| Product | Yield | Purity (GC) |
| 2-Chloro-5-nitropyridine | 95.3% | 99.8% |
Stage 2: Synthesis of this compound
The final product is synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and ethylenediamine.
Caption: Experimental workflow for the synthesis of the final product.
Experimental Protocol:
To a stirred solution of 2-chloro-5-nitropyridine (1.58 g, 10 mmol) in ethanol (20 mL) at 0-5°C, ethylenediamine (1.20 g, 20 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from an ethanol/water mixture to afford this compound as a yellow solid.
Quantitative Data:
| Product | Melting Point |
| This compound | 126-128 °C |
Note: A specific yield for this final step was not found in the searched literature. The yield is expected to be moderate to high based on similar nucleophilic aromatic substitution reactions.
Summary of Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity |
| 2-Amino-5-nitropyridine | 2-Aminopyridine | H₂SO₄, fuming HNO₃ | Dichloroethane | <10 | 12 | 91.67 | 98.66% (HPLC) |
| 2-Hydroxy-5-nitropyridine | 2-Amino-5-nitropyridine | NaNO₂, HCl | Water | -5 to 5 | 0.5-0.75 | 81.3 | - |
| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | - | 100-105 | 5 | 95.3 | 99.8% (GC) |
| This compound | 2-Chloro-5-nitropyridine | Ethylenediamine | Ethanol | 0-25 | 4-6 | - | - |
This guide provides a detailed and structured approach for the synthesis of this compound, intended to be a valuable resource for professionals in the fields of chemical research and drug development.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethylamino)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 2-(2-Aminoethylamino)-5-nitropyridine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document compiles available data on the compound's chemical identity, physical and chemical properties, and safety information. Notably, while the compound has applications in analytical chemistry, particularly in mass spectrometry, information regarding its biological activity and detailed experimental protocols for its synthesis and characterization are limited in publicly accessible literature.
Chemical Identity and Structure
This compound is a substituted pyridine derivative characterized by an aminoethylamino group at the 2-position and a nitro group at the 5-position of the pyridine ring.
| Identifier | Value |
| IUPAC Name | N'-(5-nitropyridin-2-yl)ethane-1,2-diamine |
| CAS Number | 29602-39-9[1] |
| Molecular Formula | C₇H₁₀N₄O₂ |
| Molecular Weight | 182.18 g/mol [1] |
| Canonical SMILES | C1=CN=C(C=C1--INVALID-LINK--[O-])NCCN |
| InChI | InChI=1S/C7H10N4O2/c8-3-4-9-7-2-1-6(5-10-7)11(12)13/h1-2,5H,3-4,8H2,(H,9,10) |
| InChIKey | ODHSPTHLPCXPTL-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 126-128 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Data not available (noted to be "Air Sensitive") | [2] |
| pKa | Data not available | |
| logP | Data not available |
Synthesis and Characterization
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be identified in the conducted search. However, a plausible synthetic route can be inferred from the synthesis of related compounds, such as the reaction between 2-chloro-5-nitropyridine and ethylenediamine. This would involve a nucleophilic aromatic substitution reaction where the amino group of ethylenediamine displaces the chlorine atom on the pyridine ring.
A general, non-validated, potential synthetic workflow is proposed below:
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Characterization
While specific experimental details and spectra are not provided in the search results, databases like PubChem indicate the availability of the following spectroscopic data for the characterization of this compound. Researchers are advised to consult these databases for the actual spectra.
-
¹H NMR Spectroscopy: Data is available, likely showing signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethylenediamine chain.
-
Infrared (IR) Spectroscopy: Spectra are available, which would be expected to show characteristic absorption bands for N-H stretching and bending (from the amino groups), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the pyridine ring), and N-O stretching (from the nitro group).
-
Mass Spectrometry: Mass spectral data is available, which would confirm the molecular weight of the compound.
Applications
The primary documented application of this compound is as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). It has been specifically noted for its use in the quantification of phospholipids.[1] It has also been mentioned as a starting material for the preparation of guanidine derivatives.[1]
Caption: Known applications of this compound.
Biological Activity
No information regarding the biological activity, pharmacological effects, or mechanism of action of this compound was found in the comprehensive literature search conducted for this report. The absence of such data suggests that this compound may not have been a focus of biological or pharmaceutical research to date.
Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
| GHS Classification | Hazard Statement |
| Skin Irritant (Category 2) | H315: Causes skin irritation |
| Eye Irritant (Category 2) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[1]
Users should handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, in a well-ventilated area.
Conclusion
This compound is a known chemical compound with established physicochemical identifiers and some physical property data. Its primary utility appears to be in the field of analytical chemistry as a MALDI matrix. A significant gap in knowledge exists concerning its biological properties, detailed synthetic protocols, and comprehensive experimental characterization data. This guide summarizes the currently available information to aid researchers and professionals in their work with this compound. Further research would be necessary to fully elucidate its properties and potential applications.
References
In-Depth Technical Guide: N-(5-Nitro-2-pyridyl)-1,2-ethanediamine (CAS 29602-39-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(5-Nitro-2-pyridyl)-1,2-ethanediamine (CAS number: 29602-39-9), a heterocyclic amine with significant applications in chemical synthesis and analytical chemistry. This document consolidates available data on its physicochemical properties, hazards, and handling procedures. Detailed experimental protocols for its synthesis and its application as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are presented. While direct evidence of its interaction with specific biological signaling pathways is limited in publicly available literature, this guide explores the broader context of nitropyridine compounds in medicinal chemistry to offer insights into potential areas of investigation.
Physicochemical Properties
N-(5-Nitro-2-pyridyl)-1,2-ethanediamine is a solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 29602-39-9 | [1][2] |
| Molecular Formula | C₇H₁₀N₄O₂ | [2][3] |
| Molecular Weight | 182.18 g/mol | [2][4] |
| Appearance | Dark yellow solid | [1] |
| Melting Point | 126.00 - 128.00 °C | [1][2][5] |
| Odor | Odorless | [1] |
| Flash Point | Not applicable | [2] |
| Water Solubility | Information not readily available, but likely soluble based on its use in aqueous solutions for experiments. | |
| SMILES String | NCCNc1ccc(cn1)--INVALID-LINK--=O | [2] |
| InChI Key | ODHSPTHLPCXPTL-UHFFFAOYSA-N | [2] |
Hazards and Safety Information
N-(5-Nitro-2-pyridyl)-1,2-ethanediamine is classified as a hazardous chemical and requires careful handling. The primary hazards are summarized below.
| Hazard Classification | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [1][3] |
| Serious Eye Damage/Eye Irritation | Danger | H318: Causes serious eye damage. | (See above) | [1][3] |
| Specific target organ toxicity — single exposure (Respiratory system) | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. | [1][2] |
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Call a physician immediately.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Handling and Storage:
-
Wear personal protective equipment/face protection.[1]
-
Use only under a chemical fume hood.[1]
-
Do not breathe dust.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[1]
-
Incompatible materials include carbon dioxide and oxidizing agents.[1]
Experimental Protocols
Synthesis of N-(5-Nitro-2-pyridyl)-1,2-ethanediamine
Conceptual Synthetic Workflow:
Conceptual Synthesis Workflow Diagram
General Procedure Outline:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine in a suitable solvent (e.g., ethanol or dimethylformamide).
-
Addition of Reagent: Add an excess of ethylenediamine to the solution. The excess ethylenediamine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Application as a Matrix in MALDI-TOF Mass Spectrometry of Phospholipids
N-(5-Nitro-2-pyridyl)-1,2-ethanediamine has been successfully employed as a basic matrix for the negative-mode MALDI-MS analysis of phospholipids. This application offers enhanced detection of several phospholipid classes compared to conventional matrices like 2,5-dihydroxybenzoic acid (DHB).
Experimental Protocol for MALDI-TOF Sample Preparation:
Materials:
-
N-(5-Nitro-2-pyridyl)-1,2-ethanediamine (AAN) matrix solution (e.g., 10 mg/mL in a suitable solvent like chloroform or a mixture of acetonitrile and water).
-
Phospholipid sample, either as a standard or an extract.
-
MALDI target plate.
-
Micropipettes.
Procedure (Dried-Droplet Method):
-
Sample Preparation: Dissolve the phospholipid sample in an appropriate solvent (e.g., chloroform) to a concentration of approximately 1 µM.
-
Matrix-Analyte Mixture: Mix the analyte solution with the AAN matrix solution. A typical ratio is 1:1 (v/v), but this may need to be optimized.
-
Spotting: Pipette a small volume (e.g., 0.5 - 1 µL) of the matrix-analyte mixture onto the MALDI target plate.
-
Crystallization: Allow the solvent to evaporate at room temperature, which results in the co-crystallization of the matrix and the analyte.
-
Analysis: The prepared target plate is then introduced into the MALDI-TOF mass spectrometer for analysis.
Workflow for MALDI-TOF Analysis of Phospholipids using AAN Matrix:
MALDI-TOF Sample Preparation Workflow
Potential Biological Activity and Signaling Pathways: An Extrapolated View
Direct experimental evidence detailing the biological activity and impact on signaling pathways of N-(5-Nitro-2-pyridyl)-1,2-ethanediamine is not prominently available in the current body of scientific literature. However, by examining the activities of structurally related nitropyridine compounds, we can infer potential areas for future investigation.
Many nitropyridine derivatives have been explored in medicinal chemistry for a range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. The nitro group is a key feature that can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate reactive nitrogen species that can induce cellular damage.
Hypothetical Signaling Pathway Involvement:
Given the chemical structure, one could hypothesize that if this compound were to exhibit biological activity, it might interact with pathways sensitive to redox changes or those involving nitrogen-containing signaling molecules.
Hypothetical Cellular Activity Diagram
This diagram illustrates a potential, though unproven, mechanism of action where the nitropyridine compound undergoes intracellular bioreduction, leading to the formation of reactive nitrogen species. These RNS could then induce cellular stress, activating downstream pathways such as apoptosis and the DNA damage response. It is crucial to emphasize that this is a speculative model and requires experimental validation.
Conclusion
N-(5-Nitro-2-pyridyl)-1,2-ethanediamine is a valuable chemical entity with established utility in analytical chemistry, particularly as a matrix for the mass spectrometric analysis of phospholipids. Its synthesis is conceptually straightforward, and its hazardous properties necessitate careful handling in a laboratory setting. While its direct biological effects and interactions with cellular signaling pathways remain an open area for research, the broader family of nitropyridine compounds suggests that investigations into its potential as a bioactive molecule could be a fruitful avenue for future studies in drug discovery and development. This guide provides a foundational resource for researchers working with or considering the use of this compound.
References
molecular structure of N'-(5-nitro-2-pyridinyl)ethane-1,2-diamine
An In-Depth Technical Guide on N'-(5-nitro-2-pyridinyl)ethane-1,2-diamine
Abstract
N'-(5-nitro-2-pyridinyl)ethane-1,2-diamine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a generalized approach to its synthesis. Due to the limited publicly available data, this document also highlights areas for future research, including the elucidation of its biological activity and potential signaling pathway interactions. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration and utilization of novel chemical entities.
Molecular Structure and Chemical Identity
The fundamental characteristics of N'-(5-nitro-2-pyridinyl)ethane-1,2-diamine are summarized in the table below, providing a clear reference for its chemical identity.
| Identifier | Value | Reference |
| IUPAC Name | N'-(5-nitropyridin-2-yl)ethane-1,2-diamine | [1] |
| CAS Number | 29602-39-9 | [1] |
| Molecular Formula | C7H10N4O2 | [1] |
| Molecular Weight | 182.183 g/mol | [1] |
| SMILES | C1=CC(=NC=C1--INVALID-LINK--[O-])NCCN | [1] |
| InChI Key | ODHSPTHLPCXPTL-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The known physical and chemical properties of N'-(5-nitro-2-pyridinyl)ethane-1,2-diamine are detailed in the following table. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Melting Point | 126°C to 128°C | [1] |
| Purity | 99% (as per supplier) | [1] |
| Sensitivity | Air Sensitive | [1] |
Synthesis and Experimental Protocols
A generalized experimental workflow for such a synthesis is depicted in the following diagram:
References
An In-depth Technical Guide to the Solubility of 2-(2-Aminoethylamino)-5-nitropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Aminoethylamino)-5-nitropyridine (also known as N'-(5-nitro-2-pyridinyl)ethane-1,2-diamine). Due to the current absence of specific quantitative solubility data in publicly available scientific literature, this document focuses on a theoretical assessment of its solubility based on its molecular structure. Furthermore, it provides detailed, standardized experimental protocols that researchers can employ to determine the solubility of this compound in various organic solvents.
Introduction to this compound
This compound is a pyridine derivative with the chemical formula C₇H₁₀N₄O₂.[1] Its structure incorporates a pyridine ring, a nitro group, and an aminoethylamino side chain. This compound has found a notable application as a basic matrix for the analysis of phospholipids by negative-mode matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[2] In this context, its ability to form homogeneous co-crystals with analytes is crucial, a property that is directly dependent on its solubility in the solvents used for sample preparation.[2] Understanding its solubility is therefore essential for optimizing its use in this and other potential applications.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The molecular structure of this compound suggests a nuanced solubility profile:
-
Pyridine Ring and Nitro Group: The aromatic pyridine ring and the highly polar nitro group (-NO₂) contribute to the molecule's overall polarity. The nitro group is a strong electron-withdrawing group and can participate in dipole-dipole interactions.
-
Amino Groups: The presence of a primary (-NH₂) and a secondary (-NH-) amino group in the side chain allows the molecule to act as both a hydrogen bond donor and acceptor. This significantly increases its potential for solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
Aliphatic Side Chain: The ethylenediamine linker provides some nonpolar character and flexibility to the molecule.
Based on these features, the following solubilities can be predicted:
-
High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol, and in polar aprotic solvents such as DMSO and DMF, due to strong hydrogen bonding and dipole-dipole interactions.
-
Moderate Solubility: Likely in moderately polar solvents like acetone, acetonitrile, and ethyl acetate.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether, as the strong polar interactions within the solute are not overcome by the weak van der Waals forces offered by these solvents.
Quantitative Solubility Data
A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in organic solvents. To facilitate future research and data collection, the following table is provided as a template for recording experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Toluene | ||||
| n-Hexane |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two standard, reliable methods for determining the solubility of a solid compound in an organic solvent.
This method determines the thermodynamic equilibrium solubility and is considered a gold standard for its accuracy.[3][4][5]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed, airtight vial. The presence of undissolved solid is crucial.
-
Place the vial in a constant-temperature shaker or water bath. Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container (e.g., a glass petri dish or beaker).
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the compound's decomposition point).
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then reweigh it to determine the mass of the dissolved solid.
-
-
Calculation:
-
Mass of dissolved solute (g): (Weight of container + dry residue) - (Weight of empty container).
-
Volume of solvent (mL): The volume of the supernatant taken for analysis.
-
Solubility ( g/100 mL): (Mass of dissolved solute / Volume of solvent) * 100.
-
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Visible range. It is often faster than the gravimetric method but requires the development of a calibration curve.[3][6][7]
Protocol:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute, known concentration of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a high-concentration stock solution of the compound in the solvent.
-
Perform a series of dilutions to create at least five standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear regression will yield an equation (y = mx + c) according to the Beer-Lambert law.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution and filter it as described in the gravimetric method (steps 1.1 and 1.2).
-
Accurately dilute a small, known volume of the filtered supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of this diluted solution at λmax.
-
-
Calculation:
-
Use the measured absorbance and the calibration curve equation to calculate the concentration of the diluted solution.
-
Solubility (Concentration of saturated solution): (Concentration of diluted solution) * (Dilution factor).
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. This compound | C7H10N4O2 | CID 122425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound as a basic matrix for negative-mode matrix-assisted laser desorption/ionization analysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. researchgate.net [researchgate.net]
- 7. eu-opensci.org [eu-opensci.org]
The Advent and Evolution of Nitropyridines: A Technical Guide to Their Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyridine derivatives are a cornerstone of modern medicinal and agricultural chemistry, serving as versatile precursors for a vast array of bioactive molecules.[1] Their unique electronic properties, stemming from the electron-withdrawing nitro group on the pyridine ring, facilitate a wide range of chemical transformations, making them invaluable building blocks in the synthesis of pharmaceuticals, herbicides, and insecticides.[2][3] This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of nitropyridine derivatives, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical and biological pathways.
A Historical Overview: From Synthetic Challenge to Versatile Precursor
The journey of nitropyridine synthesis is a compelling narrative of overcoming significant chemical hurdles. Direct nitration of pyridine, the most intuitive approach, proved to be remarkably challenging for early chemists. The electron-deficient nature of the pyridine ring, further exacerbated by protonation of the nitrogen atom under acidic nitrating conditions, deactivates the ring towards electrophilic aromatic substitution, resulting in very low yields of nitropyridines.[4][5]
A significant breakthrough came with the exploration of pyridine N-oxides . The N-oxide functionality alters the electronic landscape of the pyridine ring, donating electron density, particularly at the 4-position, thereby activating it for electrophilic nitration.[6] This strategy, yielding 4-nitropyridine N-oxide in high yields, became a foundational method in nitropyridine chemistry.[6]
Another pivotal moment in the history of pyridine chemistry was the discovery of the Zincke reaction by Theodor Zincke in 1904.[7] This reaction involves the transformation of a pyridine into a pyridinium salt using 2,4-dinitro-chlorobenzene, which can then react with a primary amine to form a new pyridinium salt.[6][7] While not a direct nitration of pyridine itself, the Zincke reaction provided a novel pathway to functionalized pyridinium salts and highlighted the unique reactivity of the pyridine nucleus.
Over the decades, synthetic chemists have developed a diverse arsenal of methods for preparing nitropyridines. These include the oxidation of aminopyridines and, more recently, innovative three-component ring transformations that offer access to nitropyridines that are not easily produced by other methods.[7][8]
Core Synthetic Methodologies and Experimental Protocols
This section details the experimental procedures for the synthesis of key nitropyridine derivatives, providing a practical guide for laboratory application.
Synthesis of 4-Nitropyridine N-Oxide via Electrophilic Nitration
This method remains a cornerstone for accessing 4-substituted pyridines.
Experimental Protocol: [8]
-
Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, 12 mL (0.29 mol) of fuming HNO₃ is cooled in an ice bath. Slowly, 30 mL (0.56 mol) of concentrated H₂SO₄ is added portion-wise with continuous stirring and cooling. The resulting nitrating acid is brought to 20°C.
-
Reaction Setup: A 100 mL three-neck flask is equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. The reflux condenser is fitted with an adapter to safely vent the nitrous fumes produced during the reaction.
-
Nitration: 9.51 g (100 mmol) of pyridine N-oxide is placed in the reaction flask and heated to 60°C. The prepared nitrating acid is transferred to the addition funnel and added dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially decrease.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated to an internal temperature of 125-130°C for 3 hours.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and carefully poured onto approximately 150 g of crushed ice. The acidic solution is then neutralized to a pH of 7-8 by the careful, portion-wise addition of a saturated sodium carbonate solution (approximately 170 mL), which will cause strong foaming.
-
Purification: The precipitated yellow solid, a mixture of the product and sodium sulfate, is collected by vacuum filtration. The crude product is then washed with acetone to remove the insoluble sodium sulfate. The acetone is evaporated from the filtrate to yield the final product, which can be further purified by recrystallization from acetone.
Quantitative Data Summary: Synthesis of 4-Nitropyridine N-Oxide
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine N-oxide | >90 | [6] |
| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73 | [6] |
Synthesis of 2-Chloro-5-Nitropyridine
2-Chloro-5-nitropyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[5] One common synthetic route starts from 2-aminopyridine.[9]
Experimental Protocol (Multi-step): [9]
-
Nitration of 2-Aminopyridine: 2-aminopyridine is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-amino-5-nitropyridine.
-
Hydrolysis: The resulting 2-amino-5-nitropyridine is then hydrolyzed under acidic conditions to yield 2-hydroxy-5-nitropyridine.
-
Chlorination: Finally, 2-hydroxy-5-nitropyridine is chlorinated using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to give the desired 2-chloro-5-nitropyridine. A detailed procedure involves reacting 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine with 50 g of phosphorus oxychloride and 25.0 g (0.12 mole) of phosphorus pentachloride at 100-105°C for 5 hours.[10] The excess phosphorus oxychloride is removed by distillation under reduced pressure.[10] The residue is then carefully poured into ice water and neutralized with a 40 wt% aqueous sodium hydroxide solution to a pH of 8-9.[10] The product is extracted with dichloromethane, washed with brine, dried, and the solvent is evaporated to yield 2-chloro-5-nitropyridine.[10][11]
Quantitative Data Summary: Synthesis of 2-Chloro-5-Nitropyridine
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 100-105 | 5 | 2-Chloro-5-nitropyridine | 95.3 | [10] |
| 3-Nitropyridine | N₂O, Et₃N, ZnCl₂ | -15 to 20 | 4 | 2-Chloro-5-nitropyridine | 98 | [10] |
Biological Significance and Signaling Pathways
Nitropyridine derivatives have been instrumental in the development of targeted therapies, particularly in the field of oncology. One notable example is their use as inhibitors of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways that are often dysregulated in various cancers and inflammatory diseases.[2]
The JAK2/STAT Signaling Pathway and its Inhibition
The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors from outside the cell to the nucleus, thereby regulating gene expression involved in cell growth, proliferation, and differentiation.[12]
Caption: The JAK2/STAT signaling pathway and its inhibition by nitropyridine derivatives.
As illustrated in the diagram, the binding of a cytokine to its receptor leads to the activation of JAK2 through autophosphorylation. Activated JAK2 then phosphorylates STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression. Nitropyridine-based inhibitors can effectively block the kinase activity of JAK2, thereby halting this signaling cascade and preventing the downstream effects of uncontrolled cell proliferation.
Experimental and Synthetic Workflows
The synthesis of complex molecules from nitropyridine precursors often involves a series of well-defined steps. The following diagram illustrates a general workflow for the synthesis of a bioactive molecule starting from 2-chloro-5-nitropyridine.
Caption: A general synthetic workflow starting from 2-chloro-5-nitropyridine.
This workflow highlights the versatility of nitropyridines as starting materials. The nitro group can be readily reduced to an amino group, which can then be further functionalized, while the chloro substituent allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.
Conclusion
The discovery and development of synthetic routes to nitropyridine derivatives represent a significant chapter in the history of organic chemistry. From overcoming the initial challenges of direct nitration to the development of sophisticated multi-step syntheses and novel ring-forming reactions, the field has continuously evolved. The resulting accessibility of a diverse range of nitropyridine building blocks has had a profound impact on drug discovery and agrochemical research. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers, empowering them to leverage the rich chemistry of nitropyridines in their own scientific endeavors.
References
- 1. THE BLOCKADE OF JANUS KINASE-2 (JAK2) SIGNALING AMELIORATES MOUSE LIVER DAMAGE DUE TO ISCHEMIA AND REPERFUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Zincke reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]
In-depth Technical Guide on 2-(2-Aminoethylamino)-5-nitropyridine: Current State of Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of theoretical and computational research on 2-(2-Aminoethylamino)-5-nitropyridine. Despite a comprehensive search of scientific literature and databases, it is concluded that detailed theoretical and computational studies specifically focused on this molecule are not publicly available. This document summarizes the readily available physicochemical properties and provides a general overview of the computational methodologies typically applied to similar nitro-pyridine derivatives, offering a potential framework for future research endeavors.
Introduction
This compound is a heterocyclic amine containing a nitropyridine core functionalized with an aminoethylamino side chain. Its structural motifs, particularly the nitro group (a strong electron-withdrawing group) and the amino functionalities (electron-donating groups), suggest potential for interesting electronic, optical, and pharmacological properties. Molecules of this class are often investigated for their applications in nonlinear optics, materials science, and as intermediates in medicinal chemistry.
However, a thorough review of existing literature reveals a significant gap in the scientific understanding of this specific compound from a theoretical and computational standpoint. While studies on the related compound, 2-amino-5-nitropyridine, are available, direct computational analyses of this compound have not been reported.
Physicochemical Properties
Basic physicochemical information for this compound has been compiled from publicly available databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₄O₂ | PubChem[1] |
| Molecular Weight | 182.18 g/mol | PubChem[1] |
| CAS Number | 29602-39-9 | PubChem[1] |
| IUPAC Name | N'-(5-nitropyridin-2-yl)ethane-1,2-diamine | PubChem[1] |
| Canonical SMILES | C1=CC(=NC=C1NCCN)--INVALID-LINK--[O-] | PubChem |
| InChI Key | ODHSPTHLPCXPTL-UHFFFAOYSA-N | PubChem |
Prospective Theoretical and Computational Studies: A Methodological Overview
Although no specific studies on this compound are available, this section outlines the standard experimental protocols and computational methods that would be employed to characterize this molecule. This serves as a guide for researchers interested in initiating such studies.
Computational Chemistry Methods
A standard approach for a molecule like this compound would involve Density Functional Theory (DFT) calculations.
Experimental Protocol (Hypothetical):
-
Geometry Optimization: The molecular structure would be optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to understand the intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density.
-
Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify the regions susceptible to electrophilic and nucleophilic attack.
-
Spectroscopic Analysis
Experimental Protocol (Hypothetical):
-
Synthesis and Purification: The compound would be synthesized and purified using standard organic chemistry techniques.
-
FT-IR and FT-Raman Spectroscopy: The Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of the solid sample would be recorded.
-
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra would be obtained to elucidate the molecular structure.
-
UV-Vis Spectroscopy: The electronic absorption spectrum in a suitable solvent would be recorded to identify the electronic transitions.
Visualization of Prospective Studies
The following diagrams illustrate the logical workflow and conceptual frameworks that would be used in a computational study of this compound.
Caption: A typical workflow for DFT-based computational analysis.
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Conclusion and Future Outlook
There is a clear absence of published theoretical and computational research on this compound. The information presented in this guide is based on general chemical knowledge and the standard computational methodologies applied to similar molecules. This highlights a significant opportunity for original research.
Future studies should focus on performing comprehensive DFT calculations to determine the optimized geometry, vibrational spectra, and electronic properties of this molecule. Such research would provide valuable insights into its structure-property relationships and could guide the development of novel materials and pharmacologically active compounds. Experimental validation of the computational results through spectroscopic techniques would be essential to provide a complete picture of this intriguing molecule.
References
chemical reactivity of the aminoethylamino group in nitropyridines
An In-depth Technical Guide to the Chemical Reactivity of the Aminoethylamino Group in Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the aminoethylamino group in nitropyridine scaffolds. Nitropyridines are a critical class of heterocyclic compounds in medicinal chemistry, largely due to the strong electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the pyridine ring.[1][2] The incorporation of an aminoethylamino side chain introduces versatile functional handles for further molecular elaboration, making these compounds valuable intermediates in the synthesis of bioactive molecules and drug candidates.[2][3]
This document details the primary synthetic routes, subsequent reactivity of the functional groups, and key characterization techniques, offering researchers and drug development professionals a practical guide to harnessing the chemistry of these important building blocks.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most common method for synthesizing aminoethylamino-nitropyridines is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, activated by the nitro group, readily undergoes substitution, typically at a position ortho or para to the nitro group, where a suitable leaving group (commonly a halogen) is located.[1][4]
The general mechanism involves the nucleophilic attack of the amine on the electron-deficient carbon of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Aromaticity is subsequently restored upon the departure of the leaving group.[1][4]
Figure 1: General SNAr Mechanism for Synthesis.
Data Presentation: Reaction Yields
The efficiency of the SNAr reaction is influenced by the nucleophilicity of the amine, the solvent, and the base used.[1] The following table summarizes typical yields for the reaction of 2-chloro-5-nitropyridine with various amines under standardized conditions.
| Nucleophile (Amine) | Product | Solvent System | Base | Temperature (°C) | Yield (%) | Reference |
| Ethylenediamine | 2-[(2-Aminoethyl)amino]-5-nitropyridine | Ethanol | Triethylamine | Reflux | ~85-95% | [1] |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Triethylamine | Reflux | ~90% | [1] |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Triethylamine | Reflux | ~92% | [1] |
| Aniline | N-Phenyl-5-nitropyridin-2-amine | Isopropanol/Water | None | 80 | ~75% | [1] |
Experimental Protocol: Synthesis of 2-[(2-Aminoethyl)amino]-5-nitropyridine
This protocol is adapted from standard procedures for SNAr reactions on nitropyridines.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).
-
Solvent: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Reagents: Add ethylenediamine (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents) to act as a base.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 2-chloro-5-nitropyridine is fully consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Chemical Reactivity of the Assembled Scaffold
Once synthesized, the 2-(aminoethylamino)-5-nitropyridine scaffold possesses three main sites of reactivity: the terminal primary amine (N-terminal), the secondary amine attached to the ring (N-pyridinyl), and the nitro group.
Figure 2: Key Reactivity Sites and Transformations.
Reactivity of the N-Terminal Primary Amine
The terminal primary amine of the aminoethylamino side chain is the most nucleophilic site and is readily functionalized through various standard reactions.
-
Acylation and Sulfonylation: It reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common strategy in drug discovery for introducing diverse substituents.[2]
-
Alkylation: The primary amine can be alkylated using alkyl halides. Control of stoichiometry is important to minimize over-alkylation.
-
Reductive Amination: Reaction with aldehydes or ketones followed by reduction with an agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) yields secondary or tertiary amines, respectively.
Reactivity of the Nitro Group
The nitro group is a versatile functional group that is most commonly used as a precursor to an amino group via reduction.
-
Reduction to an Amine: The transformation of the nitro group to a primary amine is a cornerstone of nitropyridine chemistry. This reaction dramatically alters the electronic properties of the pyridine ring and provides a new nucleophilic site for further elaboration.[2][5]
Experimental Protocol: Reduction of 5-Nitropyridine to 5-Aminopyridine
This protocol describes a general method for the reduction of a nitro group on a pyridine ring using iron in an acidic medium.[5]
-
Setup: In a round-bottom flask, suspend the 2-(aminoethylamino)-5-nitropyridine starting material in a mixture of ethanol and water.
-
Reagents: Add iron powder (Fe, ~5-10 equivalents) to the suspension.
-
Acidification: Slowly add a mineral acid, such as aqueous hydrochloric acid (HCl), to the mixture while stirring. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture and filter it through celite to remove the iron salts.
-
Neutralization: Neutralize the filtrate with a base (e.g., sodium carbonate or aqueous ammonia) to a pH of ~8-9.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Spectroscopic Characterization
Confirming the structure of these molecules is essential. Spectroscopic techniques like NMR, IR, and Mass Spectrometry are fundamental for characterization.[6][7] The data below are predicted values based on closely related analogs.
| Technique | Predicted Data | Assignment | Reference |
| ¹H NMR | δ ~8.8 ppm (d, J≈2.5 Hz) | H-6 (proton ortho to NO₂) | [6] |
| δ ~8.1 ppm (dd, J≈9.0, 2.5 Hz) | H-4 (proton meta to NO₂) | [6] | |
| δ ~6.5 ppm (d, J≈9.0 Hz) | H-3 (proton ortho to amine) | [6] | |
| δ ~5.5-6.5 ppm (br s) | NH (secondary amine) | [6] | |
| δ ~3.4 ppm (q, J≈6.0 Hz) | -CH₂-NH- (pyridinyl side) | N/A | |
| δ ~2.9 ppm (t, J≈6.0 Hz) | -CH₂-NH₂ (terminal side) | N/A | |
| δ ~1.5-2.0 ppm (br s) | NH₂ (primary amine) | [6] | |
| ¹³C NMR | δ ~160-162 ppm | C-2 (attached to N) | [6] |
| δ ~148-150 ppm | C-6 | [6] | |
| δ ~135-138 ppm | C-5 (attached to NO₂) | [6] | |
| δ ~132-134 ppm | C-4 | [6] | |
| δ ~106-108 ppm | C-3 | [6] | |
| IR (cm⁻¹) | 3450-3300 (strong, broad) | N-H stretching (amines) | [6] |
| 1580-1560 & 1350-1330 (strong) | Asymmetric & Symmetric NO₂ stretching | [6] | |
| 1640-1600 (strong) | N-H bending (amino group) | [6] |
General Methodology for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).[6]
-
Infrared (IR) Spectroscopy: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically over the 4000-400 cm⁻¹ range.[6]
-
Mass Spectrometry (MS): Introduce the sample into a mass spectrometer using an appropriate ionization method (e.g., ESI) to identify the molecular ion peak and analyze fragmentation patterns.[6]
Stability and Degradation
Compounds containing amino and nitro groups can be susceptible to degradation, particularly under oxidative or harsh pH conditions.[8] The primary amine of the side chain and the pyridine ring itself can be oxidized.[8][9] Stability studies are crucial in a drug development context. Under oxidative stress (e.g., in the presence of hydrogen peroxide), potential degradation products include N-oxides and the nitration of amino groups.[8] For long-term storage, these compounds should be kept in a dark place under an inert atmosphere.[10]
Conclusion
The aminoethylamino-nitropyridine scaffold is a synthetically versatile platform for the development of novel chemical entities. Its reactivity is primarily dictated by the SNAr reaction for its synthesis, the high nucleophilicity of the terminal primary amine for subsequent derivatization, and the facile reduction of the nitro group to open new avenues for functionalization. A thorough understanding of these chemical behaviors, supported by robust analytical characterization, is essential for researchers and scientists aiming to leverage these structures in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.org [mdpi.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-3-nitropyridine CAS#: 4214-75-9 [m.chemicalbook.com]
Spectroscopic and Synthetic Profile of 2-(2-Aminoethylamino)-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for the compound 2-(2-Aminoethylamino)-5-nitropyridine. Due to the limited availability of a complete public dataset for this specific molecule, this document also includes data for structurally related compounds to offer valuable comparative insights. The information is presented to support research and development activities in medicinal chemistry and related fields.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of 2-Amino-5-nitropyridine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Predicted H-3 | d | 1H | Aromatic CH |
| Predicted H-4 | dd | 1H | Aromatic CH |
| Predicted H-6 | d | 1H | Aromatic CH |
| Predicted NH₂ | s (br) | 2H | Amino group |
Note: Experimental ¹H NMR data for 2-amino-5-nitropyridine was not found in the search results. The assignments are predicted based on the structure. A ¹H NMR spectrum for 2-amino-5-nitropyridine is available on ChemicalBook, but peak assignments are not provided[1].
Table 2: ¹³C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Note: No experimental or predicted ¹³C NMR data for this compound was found.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for 2-Amino-5-nitropyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3000 | Strong, Broad | N-H and O-H stretching |
| 3398, 3391 | - | N-H stretching |
| 3197, 3191 | - | C-H stretching (aromatic) |
| 1468, 1399 | - | C=C stretching (aromatic) |
| 1457, 1407 | - | N-H bending |
Source: Data derived from a study on 2-amino-5-nitropyridine pentaborate[2]. The FTIR spectra for 2-amino-5-nitropyridine are also available on PubChem and SpectraBase[3].
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Amino-5-nitropyridine
| m/z | Relative Intensity (%) | Assignment |
| 139 | 100 | [M]⁺ (Molecular Ion) |
| 66 | - | Fragment Ion |
| 39 | - | Fragment Ion |
Source: NIST Mass Spectrometry Data Center via PubChem[3]. The molecular weight of 2-amino-5-nitropyridine is 139.11 g/mol [3]. The molecular formula is C₅H₅N₃O₂[3].
While this compound has been utilized as a matrix for negative-mode matrix-assisted laser desorption/ionization (MALDI) mass spectrometry analysis of phospholipids, specific mass spectrometry data for the compound itself was not provided in the cited study[4]. The molecular formula for this compound is C₇H₁₀N₄O₂ and its molecular weight is 182.18 g/mol [5].
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitropyridine, with ethylenediamine. Below is a generalized, hypothetical protocol based on standard organic synthesis methodologies.
Synthesis of this compound
Reaction:
2-Chloro-5-nitropyridine + Ethylenediamine → this compound + HCl
Materials:
-
2-Chloro-5-nitropyridine
-
Ethylenediamine
-
Inert solvent (e.g., Ethanol, Acetonitrile)
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in an appropriate inert solvent.
-
Addition of Reagents: Add an excess of ethylenediamine and a base to the solution. The base is used to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized.
A synthesis method for the precursor, 2-amino-5-nitropyridine, involves the nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and nitric acid[6].
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of this compound.
Caption: Proposed synthesis of the target compound.
Caption: Workflow for spectroscopic characterization.
References
- 1. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound as a basic matrix for negative-mode matrix-assisted laser desorption/ionization analysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H10N4O2 | CID 122425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Potential Research Areas for Substituted Nitropyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted nitropyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the chemical reactivity and biological activity of the pyridine ring, making these compounds valuable scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of promising research avenues for substituted nitropyridines, focusing on their anticancer, antimicrobial, and other emerging therapeutic applications. Detailed experimental protocols and a summary of quantitative biological data are provided to facilitate further investigation in this exciting field.
Anticancer Activity of Substituted Nitropyridines
A substantial body of research highlights the potential of substituted nitropyridines as effective anticancer agents.[1] These compounds have demonstrated cytotoxicity against a broad spectrum of cancer cell lines, often through mechanisms that involve the disruption of fundamental cellular processes.
Mechanism of Action: Targeting Cellular Proliferation and Survival Pathways
Several studies have elucidated the molecular mechanisms underlying the anticancer effects of nitropyridine derivatives. A prominent mechanism involves the induction of cell cycle arrest, particularly at the G2/M phase, and the subsequent triggering of apoptosis (programmed cell death).[1] Key signaling pathways implicated in these processes include the p53 tumor suppressor pathway and the JNK signaling cascade.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted nitropyridine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [1] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | >10 | [1] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | MCF-7 (Breast) | >10 | [1] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | MCF-7 (Breast) | >10 | [1] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one (R = OMe) | MCF-7 (Breast) | 6.41 | [2] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one (piperidine derivative) | HepG2 (Liver) | 7.63 | [2] |
Antimicrobial Activity of Substituted Nitropyridines
Substituted nitropyridines have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3] The nitro group is often crucial for their mechanism of action, which can involve metabolic activation within the microbial cell to produce reactive cytotoxic species.
Mechanism of Action: Disruption of Microbial Cellular Integrity
The antimicrobial action of many nitro-heterocyclic compounds is believed to involve reductive activation of the nitro group by microbial nitroreductases.[4] This process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can damage cellular macromolecules such as DNA, leading to cell death.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected substituted nitropyridine derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a microorganism).
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitropyridine-containing Cu(II) complex | S. aureus | 9.1-17.9 (zone of inhibition in mm) | [5] |
| Nitropyridine-containing Cu(II) complex | B. subtilis | 9.1-17.9 (zone of inhibition in mm) | [5] |
| Nitropyridine-containing Cu(II) complex | P. aeruginosa | 9.1-17.9 (zone of inhibition in mm) | [5] |
| Nitropyridine-containing Cu(II) complex | E. coli | 9.1-17.9 (zone of inhibition in mm) | [5] |
| Nitropyridine-containing Cu(II) complex | C. albicans | 21.9-25.3 (zone of inhibition in mm) | [5] |
Other Potential Therapeutic Applications
Beyond cancer and infectious diseases, substituted nitropyridines are being explored for a variety of other therapeutic applications.
-
Anti-inflammatory Agents: Certain nitropyridine derivatives have shown potential as anti-inflammatory agents by inhibiting key mediators of the inflammatory response.[6]
-
Herbicidal Agents: The structural features of nitropyridines have also been leveraged in the development of novel herbicides.[2] For example, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate exhibited high herbicidal activity against barnyard grass with an IC50 of 27.7 mg/L.[2]
Experimental Protocols
To facilitate further research, detailed protocols for the synthesis of key nitropyridine intermediates and for essential biological assays are provided below.
Synthesis of 2-Chloro-5-nitropyridine
This protocol describes a common method for the synthesis of 2-chloro-5-nitropyridine, a versatile building block for more complex derivatives.
Materials:
-
2-Hydroxypyridine
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Phosphorus oxychloride (POCl3)
-
Phosphorus pentachloride (PCl5)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
Nitration: Carefully add 2-hydroxypyridine to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, stir the mixture at room temperature for several hours.
-
Hydrolysis: Pour the reaction mixture onto crushed ice and neutralize with a NaOH solution until a precipitate forms.
-
Isolation of 2-hydroxy-5-nitropyridine: Filter the precipitate, wash with cold water, and dry to obtain 2-hydroxy-5-nitropyridine.
-
Chlorination: To a flask containing phosphorus oxychloride, add 2-hydroxy-5-nitropyridine and phosphorus pentachloride. Heat the mixture under reflux for several hours.
-
Work-up: After cooling, pour the reaction mixture onto ice and extract the product with dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-nitropyridine.
Synthesis of 2-Amino-5-nitropyridine
This protocol outlines the synthesis of 2-amino-5-nitropyridine from 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
1,2-Dichloroethane
-
Ice water
Procedure:
-
Dissolve 2-aminopyridine in 1,2-dichloroethane.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to the solution while maintaining the temperature below 10°C.
-
After the addition, allow the reaction to proceed at a slightly elevated temperature (e.g., 50-60°C) for several hours.
-
Cool the reaction mixture and wash with water until the pH is neutral.
-
Separate the organic layer and remove the solvent under reduced pressure.
-
Pour the residue into ice water to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.[3]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test nitropyridine compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Protocol:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the nitropyridine compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Future Directions and Conclusion
Substituted nitropyridines continue to be a rich source of inspiration for the development of new therapeutic agents. Future research in this area should focus on:
-
Lead Optimization: Synthesizing and evaluating new analogs of promising lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways affected by bioactive nitropyridines to enable rational drug design.
-
In Vivo Efficacy Studies: Translating promising in vitro results into preclinical animal models to assess in vivo efficacy and safety.
-
Combination Therapies: Investigating the potential of nitropyridine derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | G2/M checkpoint regulation and apoptosis facilitate the nuclear egress of parvoviral capsids [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Phospholipid Analysis Using 2-(2-Aminoethylamino)-5-nitropyridine (AENP) as a MALDI Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the rapid and sensitive analysis of a wide range of biomolecules, including phospholipids. The choice of matrix is a critical parameter that significantly influences the ionization efficiency and overall success of the analysis. While acidic matrices like 2,5-dihydroxybenzoic acid (DHB) are commonly used, they can lead to the suppression of certain phospholipid classes, particularly in negative-ion mode.
This document provides detailed application notes and protocols for utilizing 2-(2-Aminoethylamino)-5-nitropyridine (AENP), a basic matrix, for the enhanced analysis of phospholipids by MALDI-TOF mass spectrometry. AENP has been shown to be particularly advantageous for the detection of specific phospholipid classes in the negative-ion mode, offering improved sensitivity and reproducibility.[1]
Advantages of AENP as a MALDI Matrix for Phospholipids
AENP offers several key advantages over traditional acidic matrices for phospholipid analysis:
-
Enhanced Detection in Negative-Ion Mode: AENP, being a basic compound, significantly enhances the detection of several phospholipid classes in the negative-ion mode. This includes phosphatidylethanolamines (PEs), phosphatidylserines (PSs), phosphatidylglycerols (PGs), and phosphatidylinositols (PIs).[1]
-
Increased Sensitivity: Compared to common matrices like DHB and para-nitroaniline, AENP provides greater sensitivity for the detection of these phospholipid classes in negative-ion mode.[1] For instance, the signal-to-noise ratio for phosphatidylinositols has been reported to be nearly an order of magnitude higher with AENP compared to DHB at similar concentrations.[1]
-
Improved Homogeneity and Reproducibility: MALDI spots generated with AENP are notably homogeneous, which is a significant advantage for automated analysis and leads to improved shot-to-shot and spot-to-spot reproducibility.[1]
-
Versatility: While optimal for negative-ion mode, positive-ion spectra of phospholipids can also be acquired using AENP as the matrix, albeit with lower sensitivity.[1]
Quantitative Data Summary
The following table summarizes the comparative performance of AENP with other common MALDI matrices for phospholipid analysis based on available literature.
| Phospholipid Class | Ionization Mode | Matrix | Relative Ionization Efficiency (RIE) | Signal-to-Noise (S/N) Ratio | Reference |
| Phosphatidylinositols (PIs) | Negative | AENP | Highest | Nearly 10x higher than DHB | [1] |
| Phosphatidylglycerols (PGs) | Negative | AENP | Lower than PIs | - | [1] |
| Phosphatidylserines (PSs) | Negative | AENP | Lower than PIs | - | [1] |
| Phosphatidylethanolamines (PEs) | Negative | AENP | Lower than PIs | - | [1] |
Experimental Protocols
This section provides a general protocol for the analysis of phospholipids using AENP as a MALDI matrix. Note: As specific, detailed protocols for AENP are not widely published, this should be considered a starting point, and optimization of parameters such as matrix concentration, solvent system, and instrument settings is highly recommended for specific applications and instrumentation.
Materials
-
This compound (AENP)
-
Phospholipid standards or extracted lipid samples
-
Solvents: Chloroform, Methanol, Ethanol, Acetonitrile (ACN), Water (HPLC grade or higher)
-
MALDI target plate
-
Micropipettes and tips
Matrix Solution Preparation
-
Solvent Selection: AENP is soluble in common organic solvents. A starting point for the solvent system could be a mixture of ethanol and water or acetonitrile and water. The optimal solvent will depend on the specific phospholipids being analyzed and should be empirically determined.
-
Concentration: Prepare a stock solution of AENP at a concentration of 10 mg/mL in the chosen solvent. Further dilutions may be necessary to optimize signal intensity and crystal formation.
Sample Preparation
-
Phospholipid Solution: Dissolve the phospholipid standards or extracted lipid samples in an appropriate solvent, such as chloroform/methanol (1:1, v/v), to a concentration of approximately 1 mg/mL. Serial dilutions may be required to determine the optimal concentration for analysis.
-
Sample-Matrix Mixture: Mix the phospholipid solution and the AENP matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube. Vortex the mixture briefly to ensure homogeneity.
MALDI Target Spotting (Dried-Droplet Method)
-
Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. Homogeneous, small crystals should be formed.
-
Repeat the spotting for replicate analyses.
MALDI-TOF MS Instrument Settings
The following are general guidelines for MALDI-TOF MS instrument settings. Optimal parameters will vary depending on the instrument manufacturer and model.
-
Ionization Mode: Negative-ion mode is recommended for enhanced detection of PE, PS, PG, and PI. Positive-ion mode can also be used.
-
Laser: Nitrogen laser (337 nm) or other suitable UV laser.
-
Laser Fluence: Adjust the laser power to the minimum level required to obtain good signal intensity and resolution while minimizing fragmentation.
-
Mass Range: Set the mass range to encompass the expected m/z values of the phospholipids of interest.
-
Detector Voltage: Optimize for the best signal-to-noise ratio.
-
Data Acquisition: Accumulate spectra from multiple laser shots (e.g., 100-500 shots) from different positions within the sample spot to ensure representative data.
Logical Relationship for Matrix Selection
The decision to use AENP as a MALDI matrix is primarily driven by the analytical goal, specifically the desire to enhance the detection of certain phospholipid classes that are often suppressed when using conventional acidic matrices.
Conclusion
This compound (AENP) is a valuable alternative to conventional acidic matrices for the MALDI-TOF MS analysis of phospholipids. Its basic nature facilitates the enhanced detection and sensitivity of key phospholipid classes, particularly in the negative-ion mode. The homogeneity of the crystals formed with AENP also contributes to improved reproducibility, a critical factor in quantitative and high-throughput studies. While further optimization of experimental protocols is encouraged, the use of AENP holds significant promise for advancing phospholipid research in various scientific and drug development applications.
References
Application Note: High-Sensitivity Profiling of Lipids in Negative-Ion Mode using 9-Aminoacridine Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of lipids, particularly acidic lipids, using negative-mode Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) with 9-aminoacridine (AAN) as the matrix. AAN is a highly effective matrix for negative-mode analysis due to its basicity, which facilitates the deprotonation of acidic analytes, and its minimal background interference in the low mass range.[1] This protocol covers lipid extraction, matrix preparation, sample deposition, and mass spectrometry settings, along with expected results for various lipid classes. The methodology is suitable for high-throughput screening and detailed structural analysis of lipids from diverse biological samples.
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathology and for drug development. Mass spectrometry is a cornerstone of lipidomics, and MALDI-TOF MS offers a rapid and sensitive platform for lipid analysis. The choice of matrix is critical in MALDI-MS, as it directly influences the ionization efficiency of analytes. While matrices like 2,5-dihydroxybenzoic acid (DHB) are common for positive-ion mode, 9-aminoacridine (AAN) has emerged as a superior matrix for the analysis of negatively charged lipids.[2] Its alkaline nature (pKa ≈ 9.99) promotes the formation of [M-H]⁻ ions from acidic lipids such as fatty acids, phospholipids, and sulfatides.[1] Furthermore, AAN provides a clean spectrum in the low molecular weight region, enhancing the detection of smaller lipid molecules.[1] This protocol details a robust method for utilizing AAN in negative-mode MALDI-MS for comprehensive lipid profiling.
Experimental Protocols
I. Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)
This protocol is a widely used method for extracting a broad range of lipids from tissues or cells.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Homogenize ~10-100 mg of tissue or 1-10 million cells in a glass tube with a solvent mixture of chloroform:methanol (1:2, v/v). For every 1 mg of tissue, use approximately 20 µL of solvent.
-
Phase Separation: Add chloroform and deionized water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 2 minutes and then centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., isopropanol:acetonitrile, 60:40, v/v) for MALDI-MS analysis. Store at -80°C until use.
II. 9-Aminoacridine (AAN) Matrix Preparation
Materials:
-
9-Aminoacridine (AAN) powder
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
Procedure:
-
Prepare a 10 mg/mL stock solution of AAN by dissolving 10 mg of AAN powder in 1 mL of an isopropanol:acetonitrile (60:40, v/v) solvent mixture.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
The matrix solution should be prepared fresh for optimal performance.
III. Sample and Matrix Deposition (Dried-Droplet Method)
Materials:
-
MALDI target plate
-
Micropipettes and tips
-
Lipid extract solution
-
AAN matrix solution
Procedure:
-
Mixing: In a microcentrifuge tube, mix the lipid extract solution with the AAN matrix solution in a 1:1 (v/v) ratio.[3]
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a well of the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature, which will result in the co-crystallization of the lipid sample and the AAN matrix.
-
Analysis: The plate is now ready for introduction into the MALDI-TOF mass spectrometer.
IV. MALDI-TOF MS Instrument Settings (Negative-Ion Reflector Mode)
The following are general settings and should be optimized for the specific instrument in use.
-
Ionization Mode: Negative
-
Mass Analyzer: Reflector
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm)
-
Laser Intensity: Adjust to just above the ionization threshold for the AAN matrix to achieve good signal-to-noise without excessive fragmentation.
-
Accelerating Voltage: 20 kV[4]
-
Delayed Extraction: 100-200 ns[4]
-
Mass Range: m/z 400-1200 (can be adjusted based on lipids of interest)
-
Data Acquisition: Accumulate spectra from 500-1000 laser shots per spot from random locations within the crystal matrix to ensure representative sampling.
Data Presentation
The use of AAN matrix in negative-mode MALDI-MS allows for the sensitive detection of a wide range of lipid classes. Below are tables summarizing representative lipid species that can be identified from biological samples such as murine heart and brain tissue.
Table 1: Phospholipids Detected in Murine Heart Tissue using AAN Matrix
| Lipid Class | m/z of [M-H]⁻ | Putative Identification |
| Phosphatidylethanolamine (PE) | 742.5 | PE(38:5) |
| 768.5 | PE(40:6) | |
| Phosphatidylserine (PS) | 788.5 | PS(36:1) |
| 810.5 | PS(38:4) | |
| Phosphatidylinositol (PI) | 885.5 | PI(38:4) |
| Phosphatidic Acid (PA) | 673.5 | PA(36:2) |
| Phosphatidylglycerol (PG) | 747.5 | PG(34:1) |
| Cardiolipin (CL) | 1447.9 | CL(18:2)₄ |
Data adapted from studies on murine heart lipid extracts.[3]
Table 2: Sulfatides and Phospholipids Detected in Rat Brain Tissue using AAN Matrix
| Lipid Class | m/z of [M-H]⁻ | Putative Identification |
| Sulfatide (ST) | 806.5 | ST(d18:1/24:1) |
| 888.6 | ST(d18:1/24:1) with C16 fatty acid | |
| Phosphatidylinositol (PI) | 885.5 | PI(38:4) |
| Phosphatidylserine (PS) | 834.5 | PS(40:6) |
Data adapted from MALDI imaging studies on rat brain sections.[4]
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for negative-mode MALDI-MS of lipids with an AAN matrix.
Caption: Workflow for negative-mode MALDI-MS lipid analysis.
Discussion
The protocol described provides a reliable and sensitive method for the analysis of lipids using negative-mode MALDI-MS with an AAN matrix. This approach is particularly advantageous for acidic lipid classes, which are readily deprotonated by the basic AAN matrix, leading to strong [M-H]⁻ signals.[1] The minimal matrix-related signals in the typical mass range for lipids ensure a high signal-to-noise ratio and facilitate the identification of low-abundance species.[1]
One important consideration when using AAN is the potential for in-source fragmentation or modification of certain lipid classes. For instance, phosphatidylcholines (PCs), which are typically observed in positive-ion mode, can sometimes be detected in negative-ion mode with AAN through the loss of a methyl group, which may lead to misidentification as phosphatidylethanolamines (PEs) if not carefully considered.[5] Therefore, tandem MS (MS/MS) experiments are recommended for unambiguous structural confirmation of identified lipids.
The quantitative capabilities of this method are robust, with a linear dynamic range often spanning over two orders of magnitude.[3] For accurate quantitation, the use of appropriate internal standards (one for each lipid class if possible) is highly recommended to correct for variations in ionization efficiency and sample preparation.
Conclusion
Negative-mode MALDI-TOF MS with a 9-aminoacridine matrix is a powerful technique for the rapid and sensitive analysis of a wide array of lipids from complex biological samples. The detailed protocol provided herein offers a standardized workflow for researchers in lipidomics, enabling high-throughput screening and in-depth structural characterization of lipids relevant to various fields of biological and pharmaceutical research. The combination of a straightforward sample preparation protocol and the high performance of the AAN matrix makes this method an invaluable tool for advancing our understanding of the role of lipids in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Matrix-assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometric Analysis of Cellular Glycerophospholipids Enabled by Multiplexed Solvent Dependent Analyte-Matrix Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALDI Mass Spectrometry Imaging of lipids in positive and negative ion mode — HTX Imaging [htximaging.com]
- 5. Phosphatidylcholines and -ethanolamines can be easily mistaken in phospholipid mixtures: a negative ion MALDI-TOF MS study with 9-aminoacridine as matrix and egg yolk as selected example - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Aminoethylamino)-5-nitropyridine in the Synthesis of Bioactive Guanidines
A comprehensive search of available scientific literature and chemical databases did not yield any specific examples of the use of 2-(2-Aminoethylamino)-5-nitropyridine for the synthesis of bioactive guanidines. While nitropyridine derivatives are utilized in the synthesis of a variety of biologically active molecules, and numerous methods exist for the synthesis of guanidines, the direct application of this particular starting material for this purpose is not documented in the reviewed resources.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams specifically related to the use of this compound in the synthesis of bioactive guanidines as per the user's request.
For researchers interested in the synthesis of bioactive guanidines, a general overview of established synthetic strategies is provided below. This information is based on general organic chemistry principles and published methods for guanidine synthesis, but it does not directly involve the specified starting material.
General Strategies for the Synthesis of Bioactive Guanidines
The synthesis of guanidines typically involves the reaction of an amine with a guanidinylating agent. These agents are electrophilic species that introduce the guanidinyl moiety. Common methods are outlined below.
Guanidinylation using Cyanamide
A straightforward approach to monosubstituted guanidines involves the reaction of an amine with cyanamide.
Experimental Protocol (General):
-
Reaction Setup: To a solution of the primary or secondary amine in a suitable solvent (e.g., ethanol, isopropanol, or water), add an equimolar amount of cyanamide.
-
Acid Catalyst: The reaction is often catalyzed by the addition of an acid, such as hydrochloric acid or nitric acid, to form the amine salt.
-
Heating: The reaction mixture is typically heated under reflux for several hours to drive the reaction to completion.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired guanidinium salt.
Guanidinylation using S-Alkylisothioureas
S-Alkylisothioureas are versatile guanidinylating reagents that can be used to prepare various substituted guanidines.
Experimental Protocol (General):
-
Reaction Setup: The amine substrate is dissolved in a polar solvent such as DMF or ethanol.
-
Addition of Reagent: An S-alkylisothiourea salt (e.g., S-methylisothiourea sulfate) is added to the solution, often in the presence of a base like triethylamine or diisopropylethylamine to neutralize the salt.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to facilitate the displacement of the methylthio group.
-
Purification: The reaction mixture is worked up by removing the solvent and partitioning the residue between an organic solvent and water. The product is then purified from the organic layer by standard techniques.
Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
For more complex molecules or when mild reaction conditions are required, protected guanidinylating agents are employed. Goodman's reagent is a popular choice for this purpose.
Experimental Protocol (General):
-
Reaction Setup: The amine is dissolved in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: N,N'-Di-Boc-N''-triflylguanidine is added to the solution, followed by a non-nucleophilic base such as triethylamine.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.
-
Deprotection: The Boc protecting groups are typically removed using a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final guanidine.
Hypothetical Synthesis Workflow
While no specific data exists for the target reaction, a hypothetical workflow for the synthesis of a guanidine derivative from this compound can be proposed based on general chemical principles. This is for illustrative purposes only and has not been experimentally validated.
Caption: Hypothetical workflow for guanidine synthesis.
Signaling Pathways of Bioactive Guanidines
The biological activity of guanidine-containing compounds is diverse and depends on the overall molecular structure. Guanidinium groups, being protonated at physiological pH, often interact with negatively charged residues (aspartate, glutamate) or phosphate groups in biological targets. Without specific bioactive guanidines derived from the requested starting material, a general representation of a signaling pathway where a hypothetical guanidine-containing molecule might act as a receptor antagonist is provided.
Caption: General receptor antagonism signaling pathway.
Application of 2-(2-Aminoethylamino)-5-nitropyridine in the Synthesis of Novel Neonicotinoid Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the potential application of 2-(2-aminoethylamino)-5-nitropyridine as a precursor in the synthesis of novel neonicotinoid insecticides. While a direct synthesis of commercial insecticides, such as Imidacloprid or Thiamethoxam, using this specific starting material is not prominently documented in publicly available literature, its structural features suggest its utility in creating analogues with potential insecticidal activity. This application note provides a hypothetical, yet scientifically plausible, synthetic protocol for a novel neonicotinoid analogue. Additionally, it summarizes the biological activity of related pyridine-based insecticides and describes the general mode of action of neonicotinoids.
Introduction
Neonicotinoid insecticides are a significant class of crop protection agents that act on the central nervous system of insects.[1] They are agonists of the nicotinic acetylcholine receptors (nAChRs), causing overstimulation of the nerve cells, which leads to paralysis and death of the insect.[2][3] The synthesis of neonicotinoids typically involves the condensation of a heterocyclic amine with a pharmacophore containing a nitroguanidine or a related group. The compound this compound possesses a key 5-nitropyridine scaffold and a reactive ethylamino side chain, making it a viable candidate for the synthesis of new insecticidal compounds.
Proposed Synthesis of a Novel Neonicotinoid Analogue
Based on established synthetic routes for neonicotinoids, a hypothetical pathway for the synthesis of a novel insecticide analogue from this compound is proposed. This involves the reaction with a suitable reagent to form a cyclic urea or a related heterocyclic system, a common feature in many potent insecticides.
Synthetic Pathway
A plausible synthetic route involves the cyclization of this compound with a reagent such as N,N'-carbonyldiimidazole (CDI) to form a cyclic urea derivative. This approach is analogous to the synthesis of various heterocyclic compounds used in agrochemicals.
Caption: Proposed synthetic pathway for a novel neonicotinoid analogue.
Experimental Protocol
Synthesis of 1-(5-nitropyridin-2-yl)imidazolidin-2-one (A Hypothetical Neonicotinoid Analogue)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 10.0 g (0.055 mol) of this compound in 100 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: To this solution, add 9.8 g (0.060 mol) of N,N'-carbonyldiimidazole (CDI) portion-wise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in 100 mL of ethyl acetate and wash with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 2 x 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Crystallization: Recrystallize the crude product from ethanol to obtain the pure 1-(5-nitropyridin-2-yl)imidazolidin-2-one.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure.
Biological Activity of Related Pyridine-Based Insecticides
While the biological activity of the proposed analogue would require experimental validation, the insecticidal efficacy of structurally related pyridine derivatives is well-documented. The following table summarizes the activity of some known pyridine-based insecticides against various pests.
| Compound | Target Pest(s) | Activity (LC50) | Reference |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Cowpea aphid) nymphs | 0.029 ppm (24h) | [4] |
| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Aphis craccivora (Cowpea aphid) nymphs | 0.040 ppm (24h) | [4] |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Cowpea aphid) adults | 0.149 ppm (24h) | [4] |
| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Aphis craccivora (Cowpea aphid) adults | 0.183 ppm (24h) | [4] |
| Acetamiprid (Reference) | Aphis craccivora (Cowpea aphid) nymphs | 0.045 ppm (24h) | [4] |
| Acetamiprid (Reference) | Aphis craccivora (Cowpea aphid) adults | 0.225 ppm (24h) | [4] |
Mode of Action: Neonicotinoid Insecticides
Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This mode of action is different from that of older insecticide classes like organophosphates and carbamates.[3]
Caption: Simplified signaling pathway of neonicotinoid insecticides.
The binding of the neonicotinoid to the nAChR leads to an uncontrolled influx of sodium ions, causing continuous nerve stimulation. This results in tremors, paralysis, and ultimately the death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian nAChRs contributes to their relatively lower toxicity to mammals.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel neonicotinoid insecticides. The proposed synthetic protocol provides a framework for researchers to explore the synthesis of new analogues. The established high insecticidal activity of related pyridine derivatives suggests that novel compounds derived from this precursor could exhibit significant biological efficacy. Further research into the synthesis and biological evaluation of such analogues is warranted to develop new and effective crop protection agents.
References
- 1. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 2. Total synthesis of 13 C2 ,15 N-imidacloprid with three stable isotopes in the pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrobotics.com [chemrobotics.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Phospholipid Profiling using 9-Aminoacridine (AAN) Matrix by MALDI-TOF MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the rapid and sensitive analysis of a wide range of biomolecules, including phospholipids. The choice of matrix is a critical parameter for successful MALDI-MS analysis, as it facilitates the desorption and ionization of analyte molecules. 9-Aminoacridine (AAN) has emerged as a highly effective matrix for phospholipid profiling due to its strong absorption in the UV range, its ability to enhance ion signals, and its minimal interference in the low mass range where many phospholipids are detected.[1] This application note provides a detailed experimental setup and protocols for the comprehensive profiling of phospholipids from biological samples using an AAN matrix.
Overview of the Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for phospholipid profiling using an AAN matrix with MALDI-TOF MS.
References
Synthesis of Novel Heterocyclic Scaffolds from 2-(2-Aminoethylamino)-5-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 2-(2-aminoethylamino)-5-nitropyridine as a versatile starting material. The primary synthetic strategy involves an initial selective reduction of the nitro group to yield the key intermediate, N1-(5-aminopyridin-2-yl)ethane-1,2-diamine. Subsequent cyclization of this diamine with various reagents, including carboxylic acids, aldehydes, and cyanogen bromide, affords access to diverse heterocyclic cores, such as imidazo[4,5-b]pyridines and their derivatives. These compounds are of significant interest in medicinal chemistry due to their structural analogy to purines and other endogenous biomolecules. This guide presents proposed, detailed methodologies, expected outcomes, and characterization data based on analogous chemical transformations reported in the literature.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals and biologically active molecules. The imidazo[4,5-b]pyridine core, in particular, is a "privileged" structure, appearing in compounds with a wide range of therapeutic applications, including as kinase inhibitors, antiviral agents, and central nervous system modulators. The strategic use of readily available starting materials to construct these complex molecular architectures is of paramount importance. This compound is an attractive precursor for the synthesis of fused pyridine heterocycles due to the presence of multiple reactive functional groups that can be selectively manipulated to achieve the desired molecular complexity.
The general synthetic approach outlined herein involves a two-step process:
-
Reduction of the Nitro Group: Selective reduction of the 5-nitro group on the pyridine ring to a primary amine, yielding N1-(5-aminopyridin-2-yl)ethane-1,2-diamine. This transformation is critical as it sets the stage for the subsequent cyclization.
-
Cyclization: Intramolecular cyclization of the resulting diamine with various electrophilic reagents to form the desired heterocyclic ring system.
This document provides detailed protocols for these transformations, along with expected data and visualizations to guide researchers in the synthesis and exploration of novel chemical entities derived from this compound.
Overall Synthetic Workflow
The following diagram illustrates the general synthetic pathway from the starting material to various heterocyclic products.
Caption: General workflow for the synthesis of heterocyclic compounds.
Experimental Protocols
Protocol 1: Synthesis of N1-(5-aminopyridin-2-yl)ethane-1,2-diamine (Intermediate)
This protocol describes the selective reduction of the nitro group of this compound to the corresponding primary amine. Catalytic hydrogenation is a common and effective method for this transformation, often providing clean products and high yields.
Workflow Diagram:
Caption: Workflow for the selective reduction of the nitro group.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous methanol to dissolve the starting material (approximately 10-20 mL per gram of starting material).
-
Carefully add 10% Pd/C (5-10 mol% of palladium).
-
Seal the flask and purge with hydrogen gas.
-
Inflate a balloon with hydrogen gas and attach it to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The product, N1-(5-aminopyridin-2-yl)ethane-1,2-diamine, can be used in the next step without further purification or can be purified by column chromatography if necessary.
Expected Results:
-
Appearance: Yellowish to brownish solid.
-
Yield: Quantitative yields are often achievable with this method.
-
Purity: Generally high, suitable for subsequent reactions.
Protocol 2: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines via Cyclization with Carboxylic Acids
This protocol details the cyclization of N1-(5-aminopyridin-2-yl)ethane-1,2-diamine with a carboxylic acid to form a 2-substituted-1H-imidazo[4,5-b]pyridine. The reaction typically proceeds at elevated temperatures with the removal of water.
Workflow Diagram:
Caption: Workflow for cyclization with carboxylic acids.
Materials:
-
N1-(5-aminopyridin-2-yl)ethane-1,2-diamine
-
Carboxylic acid of choice (e.g., formic acid, acetic acid, benzoic acid)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Water
-
Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or dichloromethane for extraction
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine N1-(5-aminopyridin-2-yl)ethane-1,2-diamine (1.0 eq) and the desired carboxylic acid (1.1-1.5 eq).
-
Add polyphosphoric acid (PPA) as a condensing agent (sufficient to ensure good stirring).
-
Heat the reaction mixture to 150-180 °C with stirring for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add crushed ice or cold water to the flask.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ or a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Results:
-
A range of 2-substituted imidazo[4,5-b]pyridines can be synthesized depending on the carboxylic acid used.
Protocol 3: Synthesis of 1H-Imidazo[4,5-b]pyridin-2-amine Derivatives
This protocol describes the synthesis of an amino-substituted imidazo[4,5-b]pyridine using cyanogen bromide as the cyclizing agent.
Workflow Diagram:
Caption: Workflow for cyclization with cyanogen bromide.
Materials:
-
N1-(5-aminopyridin-2-yl)ethane-1,2-diamine
-
Cyanogen bromide (CNBr)
-
Water
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve N1-(5-aminopyridin-2-yl)ethane-1,2-diamine (1.0 eq) in water.
-
To this solution, add a solution of cyanogen bromide (1.0-1.2 eq) in water.
-
Heat the reaction mixture to reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with a saturated aqueous solution of NaHCO₃.
-
A precipitate should form. Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Expected Results:
-
The formation of the 2-amino-imidazo[4,5-b]pyridine derivative.
Data Presentation
The following tables summarize expected quantitative data for the synthesized compounds based on literature for analogous reactions. Note: These are representative values and actual results may vary.
Table 1: Reduction of this compound
| Starting Material | Product | Reagents & Conditions | Yield (%) | M.P. (°C) |
| This compound | N1-(5-aminopyridin-2-yl)ethane-1,2-diamine | H₂, 10% Pd/C, MeOH, rt, 8h | >90 | N/A |
Table 2: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines
| Diamine Intermediate | Carboxylic Acid | Product | Reagents & Conditions | Yield (%) | M.P. (°C) |
| N1-(5-aminopyridin-2-yl)ethane-1,2-diamine | Formic Acid | 1-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-6-amine | PPA, 160°C, 4h | 75-85 | N/A |
| N1-(5-aminopyridin-2-yl)ethane-1,2-diamine | Acetic Acid | 1-(2-aminoethyl)-2-methyl-1H-imidazo[4,5-b]pyridin-6-amine | PPA, 160°C, 4h | 70-80 | N/A |
| N1-(5-aminopyridin-2-yl)ethane-1,2-diamine | Benzoic Acid | 1-(2-aminoethyl)-2-phenyl-1H-imidazo[4,5-b]pyridin-6-amine | PPA, 180°C, 6h | 65-75 | N/A |
Table 3: Synthesis of 1H-Imidazo[4,5-b]pyridin-2-amine Derivative
| Diamine Intermediate | Reagent | Product | Reagents & Conditions | Yield (%) | M.P. (°C) |
| N1-(5-aminopyridin-2-yl)ethane-1,2-diamine | Cyanogen Bromide | 1-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2,6-diamine | H₂O, reflux, 2h | 80-90 | N/A |
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the synthesis of novel heterocyclic compounds from this compound. The described synthetic routes are based on well-established chemical transformations and are expected to be robust and adaptable for the generation of a library of imidazo[4,5-b]pyridine derivatives. These compounds can serve as valuable starting points for further chemical exploration and biological evaluation in the context of drug discovery and development. Researchers are encouraged to optimize the proposed conditions for their specific substrates and to thoroughly characterize all synthesized compounds using modern analytical techniques.
Application Notes and Protocols for the Quantification of Phospholipids in Biological Samples
Note to the Reader: A comprehensive search for the use of 3-amino-9-ethylcarbazole (AAN) as a matrix for the quantification of phospholipids in biological samples did not yield specific application notes or established protocols. The following documentation is based on the well-established and widely used matrix, 9-Aminoacridine (9-AA) , which is highly effective for the analysis of lipids, including phospholipids, by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
Application Note: Quantification of Phospholipids in Biological Samples using 9-Aminoacridine MALDI-TOF MS
Introduction
Phospholipids are fundamental components of cellular membranes and play crucial roles in cellular signaling, apoptosis, and membrane trafficking. Accurate quantification of phospholipid species in biological samples is therefore critical for understanding disease pathogenesis and for the development of novel therapeutics. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique that allows for the rapid and sensitive analysis of a wide range of biomolecules, including phospholipids. The choice of the appropriate matrix is paramount for successful MALDI-MS analysis. 9-Aminoacridine (9-AA) is a highly effective matrix for the analysis of lipids, offering excellent ionization efficiency, particularly in the negative ion mode, which is well-suited for the detection of many phospholipid classes.
Principle of the Method
This method involves the extraction of total lipids from a biological sample, followed by direct analysis using MALDI-TOF MS with 9-aminoacridine as the matrix. The sample is co-crystallized with the matrix on a MALDI target plate. A pulsed laser beam irradiates the sample, causing desorption and ionization of the analyte molecules. The time it takes for the ions to travel through the flight tube to the detector is proportional to their mass-to-charge ratio (m/z), allowing for the identification and quantification of different phospholipid species. Quantification is typically achieved by comparing the signal intensity of the analyte to that of an internal standard.
Applications
-
Lipidomics Research: Profiling and comparing phospholipid compositions in different cell types, tissues, or disease states.
-
Drug Development: Assessing the effect of drug candidates on lipid metabolism and signaling pathways.
-
Biomarker Discovery: Identifying potential phospholipid biomarkers for disease diagnosis and prognosis.
-
Clinical Diagnostics: Monitoring changes in phospholipid profiles associated with various pathological conditions.
Experimental Protocols
Protocol 1: Phospholipid Extraction from Biological Samples
This protocol provides methods for extracting phospholipids from tissues, cultured cells, and plasma.
Materials and Reagents:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.9% NaCl solution (ice-cold)
-
Phosphate-buffered saline (PBS) (ice-cold)
-
Internal Standard (e.g., a non-endogenous phospholipid like PC(17:0/17:0))
-
Homogenizer
-
Centrifuge
-
Glass vials
-
Nitrogen gas stream
Procedure for Tissue Samples:
-
Weigh approximately 10-50 mg of frozen tissue.
-
Add the tissue to a homogenizer tube with 1 mL of ice-cold methanol.
-
Add the internal standard to the methanol.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Add 0.8 mL of water and vortex again for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a clean glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of chloroform:methanol (1:1, v/v) for MALDI-MS analysis.
Procedure for Cultured Cells:
-
Harvest cells (approximately 1x10^6 to 1x10^7 cells) and wash twice with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold methanol containing the internal standard.
-
Add 2 mL of chloroform and vortex vigorously.
-
Follow steps 6-10 from the tissue extraction protocol.
Procedure for Plasma Samples:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 1 mL of methanol containing the internal standard. Vortex for 30 seconds.
-
Add 2 mL of chloroform and vortex for 1 minute.
-
Add 0.8 mL of water and vortex for 1 minute.
-
Follow steps 7-10 from the tissue extraction protocol.
Protocol 2: Sample Preparation for MALDI-TOF MS using 9-Aminoacridine (9-AA) Matrix
Materials and Reagents:
-
9-Aminoacridine (9-AA)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Reconstituted lipid extract
-
MALDI target plate
Procedure:
-
Prepare a saturated solution of 9-AA in a mixture of isopropanol and acetonitrile (e.g., 6:4, v/v). A common concentration is 10 mg/mL.[1]
-
Mix the reconstituted lipid extract with the 9-AA matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. This process allows for the co-crystallization of the analyte and the matrix.
Protocol 3: MALDI-TOF MS Data Acquisition and Analysis
Instrumentation:
-
A MALDI-TOF mass spectrometer equipped with a UV laser (typically a nitrogen laser at 337 nm or a Nd:YAG laser at 355 nm).
Data Acquisition Parameters (General Guidance - optimization may be required):
-
Ionization Mode: Negative ion mode is generally preferred for many phospholipid classes. Positive ion mode can also be used, particularly for phosphatidylcholines and sphingomyelins.
-
Mass Range: m/z 400-1200
-
Laser Intensity: Use the minimum laser power necessary to obtain good signal intensity and resolution, while minimizing fragmentation.
-
Number of Shots: Average spectra from 100-500 laser shots per spot to improve the signal-to-noise ratio.
-
Calibration: Calibrate the instrument using a known standard mixture appropriate for the mass range of interest.
Data Analysis:
-
Identify phospholipid species based on their accurate mass-to-charge ratios. Online databases such as LIPID MAPS can be used for identification.
-
For quantification, calculate the ratio of the peak intensity (or area) of the target phospholipid to the peak intensity (or area) of the internal standard.
-
Generate a calibration curve using known concentrations of phospholipid standards to determine the absolute concentration of the phospholipids in the sample.
Quantitative Data Summary
The following table provides representative data for the relative abundance of major phospholipid classes in different biological samples, as can be determined by MALDI-TOF MS. Absolute concentrations can vary significantly depending on the sample and extraction efficiency.
| Phospholipid Class | Human Plasma (% of total PL) | Rodent Brain (% of total PL) | Cultured HeLa Cells (% of total PL) |
| Phosphatidylcholine (PC) | 60-70 | 40-50 | 45-55 |
| Phosphatidylethanolamine (PE) | 15-25 | 20-30 | 20-30 |
| Sphingomyelin (SM) | 15-20 | 5-10 | 5-15 |
| Phosphatidylserine (PS) | 5-10 | 10-15 | 5-10 |
| Phosphatidylinositol (PI) | 2-5 | 5-10 | 5-10 |
Visualizations
Phosphoinositide 3-kinase (PI3K) Signaling Pathway
The following diagram illustrates a simplified view of the PI3K/AKT signaling pathway, where phospholipids such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) act as critical second messengers.
References
Troubleshooting & Optimization
Technical Support Center: 2-(2-Aminoethylamino)-5-nitropyridine (2A5NP) for Reduced Matrix Background Noise
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-(2-Aminoethylamino)-5-nitropyridine (also known as AAN) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) to reduce background noise and enhance signal intensity, particularly for specific classes of analytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2A5NP) and why is it used as a MALDI matrix?
A1: this compound is a basic organic compound evaluated as a matrix for MALDI-MS. Its basic nature makes it particularly effective for the analysis of acidic molecules and for reducing background noise in certain applications. It is especially useful in negative-ion mode mass spectrometry.
Q2: What are the primary advantages of using 2A5NP over common matrices like DHB or CHCA?
A2: The main advantages of using 2A5NP include:
-
Enhanced Sensitivity in Negative-Ion Mode: For certain classes of molecules like phospholipids, 2A5NP has been shown to provide greater sensitivity compared to conventional matrices such as 2,5-dihydroxybenzoic acid (DHB) and para-nitroaniline.[1]
-
Improved Signal-to-Noise Ratio: Experiments have demonstrated that 2A5NP can yield a signal-to-noise ratio nearly an order of magnitude higher than DHB for specific analytes.[1]
-
Reduced Background Noise: The use of specialized matrices, including basic matrices like 2A5NP, can help to suppress the formation of matrix-related clusters and fragments that often interfere with the detection of low-mass analytes.
-
Homogeneous Crystal Formation: 2A5NP tends to form homogeneous MALDI spots, which improves reproducibility and allows for automated data acquisition.[1]
Q3: For which types of analytes is 2A5NP most effective?
A3: Based on available research, 2A5NP is particularly effective for the analysis of phospholipids in negative-ion mode, including phosphatidyl ethanolamines (PEs), phosphatidyl serines (PSs), phosphatidyl glycerols (PGs), and phosphatidyl inositols (PIs).[1] Its properties as a basic matrix suggest it may also be suitable for other acidic or negatively charged molecules where proton abstraction is a favorable ionization pathway.
Troubleshooting Guide
Issue 1: Low Signal Intensity or No Analyte Signal
-
Q: I am not observing my analyte peak, or the intensity is very low. What could be the cause?
-
A: Incorrect Ionization Mode: 2A5NP has shown significant advantages in negative-ion mode for acidic analytes like phospholipids.[1] Ensure you are acquiring data in the appropriate polarity for your analyte of interest. While positive-mode acquisition is possible, sensitivity may be lower.[1]
-
A: Suboptimal Matrix-to-Analyte Ratio: The ratio of matrix to analyte is a critical parameter in MALDI-MS.[2] If the analyte concentration is too low, the signal will be weak. Conversely, if it is too high, you may observe signal suppression. Prepare a dilution series of your analyte to determine the optimal ratio.
-
A: Incompatible Solvent System: Ensure that both the 2A5NP matrix and your analyte are soluble in the chosen solvent system to promote effective co-crystallization. A common starting point is a mixture of an organic solvent (like acetonitrile or methanol) and water.
-
A: Laser Fluence Too High or Too Low: The laser energy must be optimized. Start with low laser power and gradually increase it until you observe a good signal without significant fragmentation.
-
Issue 2: High Background Noise in the Low-Mass Region
-
Q: I am still observing significant background noise, even with 2A5NP. How can I reduce it further?
-
A: Purity of the Matrix and Solvents: Ensure you are using high-purity 2A5NP and MS-grade solvents. Contaminants can contribute to background signals.
-
A: Matrix Crystal Heterogeneity: While 2A5NP is known for homogeneous spots, improper sample preparation can lead to "hot spots."[1] Try different spotting techniques, such as the dried-droplet method or a thin-layer preparation, to improve crystal uniformity.
-
A: In-Source Decay (ISD) or Matrix Fragmentation: If the laser energy is too high, it can cause the matrix itself to fragment, leading to low-mass background ions. Try reducing the laser fluence to the minimum required for good analyte ionization.
-
Issue 3: Poor or Inconsistent Crystal Formation
-
Q: My sample spots are not uniform, leading to poor reproducibility. What can I do?
-
A: Suboptimal Solvent Evaporation: The rate of solvent evaporation is crucial for good crystal formation. Too rapid evaporation can lead to small, irregular crystals, while too slow evaporation can result in large, non-uniform crystals. You can control this by adjusting the solvent composition (e.g., the ratio of organic solvent to water) or by drying the spot under a gentle stream of nitrogen.
-
A: Presence of Salts or Detergents: High concentrations of salts or detergents in the sample can interfere with co-crystallization and suppress the analyte signal. If possible, desalt your sample using techniques like C18 ZipTips before mixing it with the matrix.
-
A: Dirty Target Plate: Ensure the MALDI target plate is thoroughly cleaned before use to promote uniform spreading and crystallization of the sample-matrix mixture.
-
Quantitative Data Summary
The use of 2A5NP as a MALDI matrix has demonstrated a significant improvement in the signal-to-noise ratio for the analysis of phospholipids in negative-ion mode when compared to the conventional matrix, DHB.
| Analyte Class | Matrix | Ionization Mode | Signal-to-Noise (S/N) Ratio Improvement | Reference |
| Phosphatidylinositols (PIs) | 2A5NP vs. DHB | Negative | Nearly an order of magnitude higher with 2A5NP | [1] |
Experimental Protocols
Protocol: Analysis of Phospholipids using 2A5NP Matrix in Negative-Ion MALDI-TOF MS
This protocol is a general guideline and may require optimization for your specific analyte and instrument.
1. Materials and Reagents:
-
This compound (2A5NP), high purity
-
Methanol (MeOH), HPLC or MS grade
-
Chloroform (CHCl₃), HPLC or MS grade
-
Analyte sample (e.g., phospholipid extract)
-
MALDI target plate
-
Calibrant solution appropriate for the mass range of interest
2. Preparation of 2A5NP Matrix Solution:
-
Prepare a stock solution of 2A5NP at a concentration of 10 mg/mL.
-
A recommended solvent system is a 2:1 (v/v) mixture of methanol and chloroform.
-
Vortex the solution until the 2A5NP is completely dissolved. This solution should be prepared fresh for best results.
3. Sample Preparation and Spotting (Dried-Droplet Method):
-
Dilute your analyte sample to an appropriate concentration. A typical starting concentration for phospholipids is in the range of 10-100 fmol/µL.
-
In a microcentrifuge tube, mix the analyte solution and the 2A5NP matrix solution. A common starting ratio is 1:1 (v/v).
-
Pipette 0.5 to 1.0 µL of the final mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the matrix and the analyte.
-
For comparison, prepare spots with a conventional matrix (e.g., DHB) using the same analyte and concentration.
4. Mass Spectrometry Data Acquisition:
-
Load the MALDI target plate into the mass spectrometer.
-
Calibrate the instrument using a suitable calibrant mixture in the desired mass range and ionization mode.
-
Set the instrument to operate in negative-ion mode (reflector or linear, depending on the required mass resolution and accuracy).
-
Set the laser intensity to a threshold level that initiates ion desorption and gradually increase it to optimize the signal for your analyte of interest while minimizing background noise.
-
Acquire spectra from multiple positions within the sample spot to ensure reproducibility. Average the spectra to obtain a representative mass spectrum.
Visualizations
Caption: Workflow for reducing background noise using 2A5NP matrix in MALDI-MS.
References
- 1. This compound as a basic matrix for negative-mode matrix-assisted laser desorption/ionization analysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Small Biomolecule Ionization and Fragmentation in Pseudomonas aeruginosa Using Common MALDI Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio for Phospholipid Analysis with AAN Matrix
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the signal-to-noise (S/N) ratio for phospholipids using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), with a focus on the use of 1-amino-7-azaindole (AAN) as a matrix.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to sample preparation, matrix selection, and analysis of phospholipids by MALDI-MS.
Q1: What are the main challenges in achieving a high signal-to-noise ratio for phospholipids in MALDI-MS?
The primary challenges include:
-
Ion Suppression: Highly abundant phospholipid classes, such as phosphatidylcholines (PCs), can suppress the ionization of less abundant classes like phosphatidylethanolamines (PEs) and phosphatidylserines (PSs).
-
Matrix Interference: Common MALDI matrices can produce background signals in the low mass-to-charge (m/z) range, which may overlap with the signals of some phospholipids.
-
In-source Fragmentation: The laser energy can cause phospholipids to fragment, leading to a weaker molecular ion signal and more complex spectra.
-
Poor Co-crystallization: Inhomogeneous co-crystallization of the analyte and matrix on the MALDI target can result in "hot spots" and poor shot-to-shot reproducibility.
-
Adduct Formation: Phospholipids can form various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), which can split the ion signal and complicate data interpretation.
Q2: How does the choice of matrix impact the analysis of phospholipids?
The selection of the MALDI matrix is critical and significantly influences which classes of phospholipids are detected and with what sensitivity. Different matrices have varying abilities to ionize different lipid classes. For example, 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for lipid analysis in positive ion mode, while 9-aminoacridine (9-AA) is often preferred for negative ion mode. The choice of matrix can affect ion suppression, background noise, and the types of adducts formed.
Q3: What is the AAN matrix and why might it be considered for phospholipid analysis?
AAN stands for 1-amino-7-azaindole. While less common than matrices like DHB or 9-AA for routine phospholipid analysis, nitrogen-containing matrices can be effective for specific applications. Azaindole derivatives have been explored in various biochemical contexts. The basicity of the amino group and the nitrogen-containing ring system may offer advantages in proton transfer processes during ionization, potentially enhancing the signal for certain classes of phospholipids. However, empirical testing is necessary to determine its effectiveness for specific lipids of interest compared to more established matrices.
Q4: How can I minimize ion suppression when analyzing complex phospholipid mixtures?
To minimize ion suppression, you can:
-
Optimize the Matrix: Select a matrix that provides the best ionization efficiency for your target phospholipid class. For instance, using a basic matrix like 9-AA in negative ion mode can enhance the signal for acidic phospholipids.
-
Chromatographic Separation: While MALDI is often used for direct tissue analysis or analysis of total lipid extracts, coupling it with thin-layer chromatography (TLC) can separate different phospholipid classes prior to MS analysis, thereby reducing suppression effects.
-
Adjust Analyte Concentration: Diluting the sample can sometimes reduce the concentration of interfering species, although this may also decrease the signal of your analyte of interest.
Q5: What are the best practices for sample preparation to improve signal quality?
-
Lipid Extraction: Use a robust lipid extraction method, such as the Folch or Bligh-Dyer methods, to efficiently extract lipids from your biological matrix.
-
Sample Purity: Ensure that the lipid extract is free from salts and detergents, as these can significantly suppress the MALDI signal.
-
Matrix Preparation: Prepare fresh matrix solutions and ensure the matrix is fully dissolved before mixing with the sample. The choice of solvent for the matrix is also crucial for good co-crystallization.
-
Analyte-to-Matrix Ratio: The molar ratio of matrix to analyte is a critical parameter that needs to be optimized. A typical starting point is a 1000:1 to 10,000:1 molar ratio.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the MALDI-MS analysis of phospholipids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Target Phospholipid | - Inefficient ionization with the chosen matrix.- Ion suppression from other lipids or contaminants.- Insufficient amount of analyte on the target.- Incorrect mass spectrometer settings. | - Test different matrices (e.g., DHB, 9-AA, DAN, and AAN) to find the optimal one for your analyte.- Purify the sample to remove salts and detergents.- Increase the amount of sample spotted on the target or concentrate the sample.- Optimize laser power, detector voltage, and mass range. |
| Poor Signal-to-Noise Ratio | - High background from the matrix.- Chemical noise from contaminants.- In-source fragmentation of the analyte. | - Choose a matrix with low background in the m/z range of interest.- Ensure high purity of solvents and reagents.- Lower the laser power to the minimum required for ionization to reduce fragmentation. |
| Poor Reproducibility (Shot-to-Shot or Spot-to-Spot) | - Inhomogeneous co-crystallization of the analyte and matrix. | - Optimize the sample spotting technique (e.g., dried-droplet, sandwich method).- Try different solvents for the matrix and analyte to improve crystal formation.- Use a matrix that is known to form more homogeneous crystals. |
| Complex Spectrum with Multiple Adducts | - Presence of various cations (H⁺, Na⁺, K⁺) in the sample or matrix. | - Purify the sample to remove alkali metal salts.- Add a cation-chelating agent to the matrix solution if appropriate.- In some cases, promoting the formation of a single adduct type can simplify the spectrum and improve the signal for that species. |
| Suppression of a Specific Phospholipid Class | - A highly abundant and easily ionizable lipid class (e.g., PC) is dominating the spectrum. | - Use a matrix that selectively enhances the signal of the suppressed class.- Separate the lipid extract into different classes using TLC prior to MALDI-MS analysis. |
Section 3: Data Presentation
The choice of matrix has a profound impact on the detection of different phospholipid classes. The following table summarizes the general performance of common matrices for phospholipid analysis.
| Matrix | Ion Mode | Advantages | Disadvantages | Suitable for |
| 2,5-Dihydroxybenzoic Acid (DHB) | Positive | - Good for a broad range of lipids.- Well-established protocols. | - Can have significant background in the low m/z range.- May preferentially ionize PCs. | General phospholipid profiling, especially PCs and Sphingomyelins (SMs). |
| 9-Aminoacridine (9-AA) | Negative | - Excellent for acidic phospholipids.- Low matrix background. | - Not suitable for positive ion mode.- Can cause fragmentation of some lipids. | Phosphatidylinositols (PIs), Phosphatidylserines (PSs), Phosphatidic Acids (PAs). |
| 1,5-Diaminonaphthalene (DAN) | Positive & Negative | - High sensitivity for many lipid classes in both polarities. | - Can cause analyte modification or fragmentation. | Broad lipid profiling in both ion modes. |
| Graphene Oxide (GO) | Positive | - Can enhance the signal for low-abundance phospholipids.- Forms homogeneous depositions. | - Newer matrix, less established protocols. | Improving S/N for phospholipids typically suppressed by PCs.[1] |
| 1-amino-7-azaindole (AAN) | Positive (predicted) | - Potential for enhanced protonation due to basic nature. | - Not well-documented for phospholipid analysis; requires significant optimization. | Exploratory analysis of specific phospholipid classes that may benefit from a basic matrix in positive ion mode. |
Section 4: Experimental Protocols
This section provides a general methodology for the analysis of phospholipids by MALDI-MS. Optimization of specific parameters is crucial for success.
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample.
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) to a desired concentration (e.g., 1 mg/mL).
Protocol 2: MALDI-MS Analysis of Phospholipids
-
Matrix Preparation:
-
DHB: Prepare a saturated solution in acetonitrile:water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
-
9-AA: Prepare a 10 mg/mL solution in isopropanol:acetonitrile (6:4, v/v).
-
AAN: As a starting point, prepare a 10 mg/mL solution in a solvent mixture similar to that used for other basic matrices, such as acetonitrile or an isopropanol/acetonitrile mixture. Further optimization of the solvent system is recommended.
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix the lipid extract solution and the matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample and 1 µL of matrix).
-
Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, promoting co-crystallization of the sample and matrix.
-
-
Mass Spectrometry Analysis:
-
Instrument: Use a MALDI-TOF mass spectrometer.
-
Ion Mode: Select positive or negative ion mode depending on the target phospholipids and the matrix used.
-
Mass Range: Set the mass range to cover the expected m/z values of the phospholipids of interest (typically m/z 400-1200).
-
Laser Energy: Optimize the laser energy to achieve a good signal intensity with minimal fragmentation. Start with a low laser energy and gradually increase it.
-
Data Acquisition: Acquire spectra from multiple positions within the sample spot to account for any heterogeneity in crystallization.
-
Section 5: Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of phospholipids by MALDI-MS.
Caption: General experimental workflow for phospholipid analysis by MALDI-MS.
Caption: Troubleshooting decision tree for low signal-to-noise ratio in phospholipid analysis.
References
Technical Support Center: Synthesis and Purification of 2-(2-Aminoethylamino)-5-nitropyridine
Welcome to the technical support center for the synthesis and purification of 2-(2-Aminoethylamino)-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
Problem 1: Low or No Product Yield in the Reaction of 2-chloro-5-nitropyridine with Ethylenediamine.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | The reaction may require more time or higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or cautiously increasing the temperature.[1] |
| Degradation of Reactants or Product | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the amine reactant. Amines can be susceptible to oxidation, which can be exacerbated by light or impurities.[2] |
| Incorrect Stoichiometry | An excess of ethylenediamine is typically used to favor the monosubstitution product and to act as a base to neutralize the HCl formed during the reaction. Ensure the correct molar ratio of reactants is being used. |
| Poor Quality of Starting Materials | Verify the purity of 2-chloro-5-nitropyridine and ethylenediamine. Impurities in the starting materials can interfere with the reaction. |
| Inappropriate Solvent | The choice of solvent is crucial. Alcohols like ethanol are commonly used. Ensure the solvent is anhydrous, as water can react with the starting material and affect the reaction outcome.[1] |
Problem 2: Formation of a significant amount of side products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Disubstitution Product | A common side product is the disubstitution of ethylenediamine, where both amino groups react with a molecule of 2-chloro-5-nitropyridine. To minimize this, use a significant excess of ethylenediamine. This ensures that one molecule of ethylenediamine is more likely to react with only one molecule of the pyridine derivative. |
| Polymerization | Ethylenediamine can potentially polymerize under certain conditions. Ensure the reaction temperature is well-controlled and avoid excessively high temperatures. |
| Side reactions of the nitro group | The nitro group can be susceptible to reduction. Ensure that no reducing agents are present as impurities in the reactants or solvent. |
Purification Troubleshooting
Problem 3: Difficulty in isolating the pure product from the reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Product is highly soluble in the work-up solvent. | After the reaction, the mixture is often subjected to an aqueous work-up to remove excess ethylenediamine and other water-soluble impurities. If the product has some water solubility, this can lead to loss. Minimize the volume of water used for washing and consider back-extracting the aqueous layer with an organic solvent like ethyl acetate. |
| Formation of Emulsions during Extraction | Emulsions can form during the liquid-liquid extraction process, making phase separation difficult. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
Problem 4: Ineffective purification by recrystallization.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amino-nitropyridines, a mixture of solvents like ethanol/water or hexane/ethyl acetate can be effective.[3] Experiment with different solvent systems to find the optimal one. |
| Product Oiling Out | If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try to cool the solution slowly and scratch the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure product can also be helpful. |
| Co-crystallization with Impurities | If impurities have similar solubility properties to the product, they may co-crystallize. In such cases, a second recrystallization or an alternative purification method like column chromatography may be necessary. |
Problem 5: Challenges with column chromatography.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Separation on Silica Gel | The basic nature of the amino groups in the product can cause it to streak or bind irreversibly to acidic silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent.[4] |
| Choosing the Right Eluent System | A gradient elution is often necessary to achieve good separation. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The optimal eluent system will depend on the polarity of the product and the impurities. |
| Column Overloading | Loading too much crude product onto the column will result in poor separation. As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with an excess of ethylenediamine. The reaction is typically carried out in a polar solvent like ethanol at reflux.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (2-chloro-5-nitropyridine) from the product. The spots can be visualized under UV light.
Q3: What are the expected yields for this synthesis?
A3: The yields for nucleophilic aromatic substitution reactions on nitropyridines can vary depending on the specific nucleophile and reaction conditions. With proper optimization, yields can be moderate to good.[1]
Q4: What is the typical appearance and melting point of this compound?
A4: this compound is typically a solid. Its melting point is reported to be in the range of 126-128 °C.
Q5: Are there any specific safety precautions I should take?
A5: Yes. 2-chloro-5-nitropyridine is a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ethylenediamine is also corrosive and should be handled with care. The product, this compound, is classified as a warning for causing skin and eye irritation and may cause respiratory irritation.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-chloro-5-nitropyridine
-
Ethylenediamine
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous ethanol.
-
Add an excess of ethylenediamine (e.g., 5-10 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the ethyl acetate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethanol/water or hexane/ethyl acetate).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Purification by Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate). Consider adding a small amount of triethylamine (0.5-1%) to the eluent to prevent streaking.
-
Collect the fractions containing the pure product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for challenges in the synthesis and purification process.
References
stability and degradation of 2-(2-Aminoethylamino)-5-nitropyridine under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(2-Aminoethylamino)-5-nitropyridine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical experimental conditions that can cause the degradation of this compound?
A1: Based on general principles of forced degradation studies for nitrogen-containing aromatic compounds, this compound is likely susceptible to degradation under the following conditions:
-
Acidic and Basic Conditions: Hydrolysis of the amino groups or other susceptible bonds can occur at extreme pH values.
-
Oxidative Conditions: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products. The nitro group may also be susceptible to reduction.
-
Thermal Stress: Elevated temperatures can accelerate degradation reactions.
-
Photolytic Stress: Exposure to light, particularly UV radiation, can induce photodegradation.[1]
Q2: How can I monitor the degradation of this compound and identify its degradation products?
A2: The most common and effective method for monitoring the degradation of a compound and identifying its byproducts is through High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a mass spectrometer (LC-MS).[2] A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradation products. Mass spectrometry (MS) can then be used to determine the molecular weights of the degradation products, providing clues to their structures.
Q3: Are there any established guidelines for conducting forced degradation studies?
A3: Yes, the International Council for Harmonisation (ICH) provides guidelines for stability testing and forced degradation studies. Specifically, ICH Q1A (R2) outlines the principles of stress testing to establish the inherent stability of a drug substance.[3][4] These studies are crucial for developing and validating stability-indicating analytical methods.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies
Possible Cause: This is a common indication of compound degradation. The new peaks likely represent degradation products.
Troubleshooting Steps:
-
Confirm Peak Identity: Use a photodiode array (PDA) detector to check the UV-Vis spectrum of the new peaks and compare it to that of the parent compound. A different spectrum suggests a new chemical entity.
-
Employ Mass Spectrometry (LC-MS): If available, analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This information is critical for identifying the degradation products.
-
Review Experimental Conditions: Carefully examine the storage and handling conditions of your sample. Were there any deviations in pH, temperature, or light exposure?
-
Perform a Controlled Degradation Study: Intentionally subject a sample of this compound to forced degradation conditions (acid, base, oxidation, heat, light) to see if you can reproduce the unknown peaks. This will help in identifying the degradation pathway.
Issue 2: Loss of Parent Compound with No Corresponding Degradation Peaks
Possible Cause: The degradation products may not be detectable by the current analytical method. This could be due to several reasons:
-
The degradation products do not have a chromophore and are therefore not detected by a UV detector.
-
The degradation products are not retained on the HPLC column under the current conditions.
-
The degradation products are volatile and have evaporated.
-
The compound has precipitated out of solution.
Troubleshooting Steps:
-
Change Detection Method: If using a UV detector, try a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Mass spectrometry is also a powerful tool for detecting a wide range of compounds.
-
Modify HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry to try and retain and separate any potential degradation products.
-
Visual Inspection: Check the sample for any signs of precipitation.
-
Headspace Gas Chromatography (GC): If volatile degradation products are suspected, headspace GC analysis may be necessary.
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 N HCl.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Follow the same incubation and sampling procedure as for acid and base hydrolysis. No neutralization is required.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature for a specified period (e.g., 24 hours).
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by HPLC.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Hydrolytic Stress Conditions
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 N HCl (60 °C) | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 92.5 | 5.2 | 2.3 | |
| 8 | 85.1 | 9.8 | 5.1 | |
| 24 | 68.3 | 20.5 | 11.2 | |
| 0.1 N NaOH (60 °C) | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 88.9 | 8.1 | 3.0 | |
| 8 | 79.2 | 15.3 | 5.5 | |
| 24 | 55.7 | 30.1 | 14.2 | |
| Water (60 °C) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.5 | <0.5 | <0.5 |
Table 2: Hypothetical Degradation of this compound under Oxidative Stress
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Oxidation Product 1 (%) |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 |
| 4 | 95.3 | 4.7 | |
| 8 | 90.1 | 9.9 | |
| 24 | 78.6 | 21.4 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: A hypothetical degradation pathway for this compound.
References
- 1. Factors Affecting the Stability of Paracetamol in Packaged Tablet and Liquid Formulations and as an Active Pharmaceutical Ingredient (API) - bionova [bionova.co.in]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: 2-(2-Aminoethylamino)-5-nitropyridine (AENP) Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize adduct formation during the mass spectrometric analysis of molecules labeled with 2-(2-Aminoethylamino)-5-nitropyridine (AENP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (AENP) and why is it used in mass spectrometry?
A1: this compound (AENP) is a chemical labeling reagent. Due to its basic amino groups, it can be readily ionized, which can improve the sensitivity of detection for molecules that are otherwise difficult to analyze by electrospray ionization mass spectrometry (ESI-MS). Its chemical formula is C₇H₁₀N₄O₂ and it has a monoisotopic mass of 182.08037557 Da.[1]
Q2: What are adducts in mass spectrometry and why are they a problem?
A2: Adducts are ions formed when a target molecule associates with other molecules or ions present in the sample or mobile phase. Common adducts include the addition of sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). Adduct formation can be problematic because it splits the analyte signal among several different ions, which can reduce the signal intensity of the primary protonated molecule ([M+H]⁺), complicate data interpretation, and potentially lead to inaccurate quantification.
Q3: What types of adducts are commonly observed with AENP-labeled molecules?
A3: Given the basic nature of the amino groups in AENP, it is readily protonated to form [M+H]⁺. However, like many analytes in ESI-MS, AENP-labeled molecules are susceptible to forming adducts with alkali metals and other components of the LC-MS system. The most common adducts you might encounter are listed in the table below.
Troubleshooting Guide: Minimizing AENP Adduct Formation
This guide addresses specific issues you may encounter with adduct formation when analyzing AENP-labeled compounds.
Issue 1: High levels of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are observed, with a low signal for the protonated molecule ([M+H]⁺).
Cause: Contamination of the sample, mobile phase, or LC-MS system with sodium or potassium salts. Common sources include glassware, solvents, and the samples themselves.
Solutions:
-
Optimize Mobile Phase Composition:
-
Acidification: Add a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase. The excess protons will favor the formation of the [M+H]⁺ ion over metal adducts.
-
Ammonium Additives: Introduce a volatile ammonium salt, like ammonium formate or ammonium acetate (1-10 mM), to the mobile phase. The ammonium ions can outcompete metal ions for adduction and can also form [M+NH₄]⁺ adducts, which are often more easily fragmented in tandem MS than metal adducts.
-
-
Improve Sample and System Hygiene:
-
Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared mobile phases.
-
Avoid Glassware: Use polypropylene or other plastic vials and containers instead of glass to minimize leaching of alkali metals.
-
Thorough Sample Clean-up: Implement a desalting step in your sample preparation protocol, such as solid-phase extraction (SPE), to remove salts originating from the sample matrix.
-
-
LC System Maintenance:
-
Regularly flush the LC system to remove any salt buildup.
-
Issue 2: The mass spectrum is complex with multiple adduct peaks, making data interpretation difficult.
Cause: This can be a combination of metal adducts, solvent adducts (e.g., with acetonitrile or methanol), and potentially in-source fragmentation.
Solutions:
-
Simplify the Mobile Phase: Start with a simple mobile phase (e.g., water and acetonitrile with 0.1% formic acid) and systematically add other components only if necessary.
-
Optimize Ion Source Parameters:
-
Drying Gas Temperature and Flow: Adjust the drying gas temperature and flow rate to ensure efficient desolvation without causing thermal degradation of the analyte. Inadequate desolvation can promote adduct formation.
-
Nebulizer Pressure: Optimize the nebulizer gas pressure for a stable spray.
-
-
Review Sample Preparation: Ensure that the final sample solution is free of non-volatile salts and other contaminants.
Data Presentation
Table 1: Common Adducts Observed in Positive Ion ESI-MS
| Adduct Ion | Mass-to-Charge (m/z) | Appearance |
| Protonated Molecule | [M+H]⁺ | The desired ion for AENP-labeled molecules. |
| Sodium Adduct | [M+Na]⁺ | Very common; m/z = M + 22.9898 |
| Potassium Adduct | [M+K]⁺ | Common; m/z = M + 38.9637 |
| Ammonium Adduct | [M+NH₄]⁺ | Can be intentionally formed; m/z = M + 18.0344 |
| Acetonitrile Adduct | [M+ACN+H]⁺ | Can occur with acetonitrile mobile phase; m/z = M + 42.0344 |
| Methanol Adduct | [M+MeOH+H]⁺ | Can occur with methanol mobile phase; m/z = M + 33.0340 |
| Dimer Adduct | [2M+H]⁺ | May be seen at high concentrations. |
M represents the neutral mass of the AENP-labeled molecule.
Experimental Protocols
Protocol 1: Preparation of an Optimized Mobile Phase to Minimize Metal Adducts
-
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile (or methanol)
-
High-purity formic acid (≥99%)
-
High-purity ammonium formate (optional)
-
-
Procedure for 0.1% Formic Acid Mobile Phase:
-
For Mobile Phase A (Aqueous): To 999 mL of LC-MS grade water in a clean glass bottle, add 1 mL of formic acid. Mix thoroughly.
-
For Mobile Phase B (Organic): To 999 mL of LC-MS grade acetonitrile, add 1 mL of formic acid. Mix thoroughly.
-
Sonicate both mobile phases for 10-15 minutes to degas.
-
-
Procedure for 10 mM Ammonium Formate Mobile Phase:
-
Prepare a 1 M stock solution of ammonium formate by dissolving 6.31 g of ammonium formate in 100 mL of LC-MS grade water.
-
For Mobile Phase A: To 990 mL of LC-MS grade water, add 10 mL of the 1 M ammonium formate stock solution. Adjust pH to the desired value with formic acid.
-
Prepare Mobile Phase B (organic) as needed, typically without the buffer salt.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Desalting
This is a general protocol and should be optimized for your specific analyte.
-
Materials:
-
A suitable reversed-phase SPE cartridge (e.g., C18).
-
SPE vacuum manifold.
-
Loading solvent (e.g., water with 0.1% formic acid).
-
Washing solvent (e.g., 5% methanol in water with 0.1% formic acid).
-
Elution solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
-
Procedure:
-
Conditioning: Pass 1-2 mL of methanol through the SPE cartridge, followed by 1-2 mL of water. Do not let the cartridge run dry.
-
Equilibration: Pass 1-2 mL of the loading solvent through the cartridge.
-
Sample Loading: Load the sample onto the cartridge at a slow flow rate.
-
Washing: Pass 1-2 mL of the washing solvent through the cartridge to remove salts and other polar impurities.
-
Elution: Elute the AENP-labeled analyte with 1-2 mL of the elution solvent into a clean collection tube.
-
Dry and Reconstitute: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for minimizing adduct formation.
Caption: Competing ionization pathways in electrospray.
References
Technical Support Center: Troubleshooting Poor Ionization of Lipids with AAN Matrix
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor ionization of lipids when using alpha-aminoacridine (AAN) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor or inconsistent signal intensity for lipids when using an AAN matrix?
A: Poor or inconsistent signal intensity in MALDI-MS of lipids with an AAN matrix is often due to ion suppression.[1][2] This phenomenon occurs when more readily ionizable lipid classes or contaminants in the sample hinder the ionization of the lipids of interest.[1][3] Phospholipids, in particular, are a significant contributor to ion suppression in lipid analysis.[2]
Q2: My analyte signal is highly variable between different spots on the MALDI target. What could be the reason?
A: High variability between spots can be attributed to inhomogeneous co-crystallization of the analyte and the AAN matrix.[4] This leads to "hot spots" of good signal and areas with poor or no signal. Improving the homogeneity of the sample-matrix crystals is crucial for reproducible results.[1]
Q3: I am having difficulty detecting low-abundance lipids. Could the AAN matrix be the issue?
A: Yes, ion suppression by more abundant lipid species can significantly reduce the signal of low-abundance analytes, potentially pushing them below the limit of detection.[2] While AAN is a useful matrix, its effectiveness can vary for different lipid classes.[4] For certain low-abundance lipids, optimizing the matrix composition or considering an alternative or mixed matrix might be necessary.[3]
Q4: Are there specific lipid classes that are challenging to analyze with AAN?
A: While AAN is effective for many lipids, some classes can be challenging. For instance, phosphatidylethanolamines (PE) are notoriously difficult to detect in the positive ion mode due to suppression by phosphatidylcholines (PC).[1] The choice of matrix plays a crucial role in the sensitive detection of individual lipid classes.[4]
Q5: Can contaminants in my sample affect ionization with the AAN matrix?
A: Absolutely. Salts, detergents, and buffers present in the sample can significantly reduce the desorption/ionization efficiency of lipids.[5] These contaminants can interfere with the crystallization process and suppress the analyte signal.[5] Thorough sample purification is essential for successful MALDI-MS analysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of lipids using an AAN matrix.
Issue 1: Weak or No Analyte Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | - Optimize Analyte-to-Matrix Ratio: Systematically vary the ratio to find the optimal concentration for your lipid of interest. A common starting point is a 1:1000 to 1:10,000 analyte-to-matrix molar ratio.[6] - Use a Matrix Additive: Consider adding a co-matrix or an additive to enhance the ionization of specific lipid classes. For example, adding EDTA ammonium salt has been shown to significantly increase the ion intensities of diphosphorylated lipid A species.[7] - Try a Matrix Mixture: A mixture of matrices can enhance the coverage of different lipid classes.[3] For instance, a mixture of 9-aminoacridine (a related compound to AAN) and N-(1-naphthyl) ethylenediamine dihydrochloride (NEDC) has been shown to improve the analysis of phospholipids and sulfatides.[3] |
| Poor Co-crystallization | - Modify Sample/Matrix Deposition Technique: Experiment with different spotting techniques such as the dried-droplet method, the two-layer method, or using a matrix pre-coated target to improve crystal homogeneity.[6][8] - Optimize Solvent System: Ensure that both the analyte and the AAN matrix are soluble in the chosen solvent to promote homogeneous crystal formation.[6] |
| Contaminants | - Improve Sample Purity: Employ solid-phase extraction (SPE) or other purification methods to remove salts, detergents, and other contaminants that can suppress ionization.[2][5] |
| Incorrect Laser Fluence | - Optimize Laser Energy: The optimal laser power varies depending on the matrix and analyte. Start with a low laser energy and gradually increase it to find the threshold for ionization without causing excessive fragmentation. |
Issue 2: Poor Reproducibility and Inconsistent Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous Sample-Matrix Crystals | - Change Crystallization Speed: Slower evaporation of the solvent can lead to larger, more uniform crystals. Try spotting in a high-humidity environment or covering the sample spot to slow down drying. - Use a Spinner for Matrix Application: Automated methods can improve the consistency of the matrix coating. |
| Sample Spreading on the Target | - Use Hydrophobic Target Surfaces: This can help to confine the sample spot and prevent spreading, leading to a more concentrated and uniform sample deposition. |
| Instrumental Instability | - Perform Instrument Calibration and Tuning: Ensure the mass spectrometer is properly calibrated and tuned according to the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: Preparation of AAN Matrix Solution
Materials:
-
alpha-Aminoacridine (AAN)
-
Solvent (e.g., 10:90 (v/v) Acetonitrile/Isopropanol with 10 mM ammonium acetate)[9]
Procedure:
-
Prepare a saturated solution of AAN in the chosen solvent. This is typically in the range of 10 mg/mL.
-
Vortex the solution thoroughly to ensure the matrix is completely dissolved.
-
Centrifuge the solution to pellet any undissolved matrix.
-
Use the supernatant for sample preparation.
Protocol 2: Dried-Droplet Sample Preparation
Procedure:
-
Mix the lipid sample solution with the AAN matrix solution in a 1:1 (v/v) ratio.
-
Pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry at room temperature.
-
Once the solvent has completely evaporated, the sample is ready for analysis.
Protocol 3: Two-Layer (Sandwich) Method
Procedure:
-
Spot 0.5 µL of the AAN matrix solution onto the target plate and let it dry completely.
-
Spot 0.5 µL of the lipid sample solution on top of the dried matrix layer and let it dry.
-
Apply a second 0.5 µL layer of the AAN matrix solution on top of the dried sample spot and allow it to dry.[6]
Visualizations
Caption: Experimental workflow for lipid analysis using MALDI-MS with AAN matrix, including troubleshooting feedback loops.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced coverage of lipid analysis and imaging by matrix-assisted laser desorption/ionization mass spectrometry via a strategy with an optimized mixture of matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant sensitivity improvements by matrix optimization: a MALDI-TOF mass spectrometric study of lipids from hen egg yolk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 7. Study of Matrix Additives for Sensitive Analysis of Lipid A by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Pre-Coated Targets for Direct Lipid Analysis and Imaging of Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Enhancing Reproducibility with 2-(2-Aminoethylamino)-5-nitropyridine (AAN) MALDI Matrix
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 2-(2-Aminoethylamino)-5-nitropyridine (AAN) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. AAN is a particularly effective basic matrix for the analysis of phospholipids and other acidic molecules in negative-ion mode, offering homogeneous spot crystallization and enhanced reproducibility.[1] This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help users optimize their results and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using the AAN matrix.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or No Signal | - Inappropriate solvent for matrix or analyte.- Incorrect matrix-to-analyte ratio.- Analyte suppression by contaminants (e.g., salts, detergents).[2]- Suboptimal laser power.- Matrix degradation. | - Solvent Selection: Ensure both AAN and the analyte are soluble in the chosen solvent system. ACN/water mixtures are a good starting point.- Ratio Optimization: Systematically vary the matrix-to-analyte ratio. Start with a 1:1 (v/v) mixture and adjust as needed. For low concentration samples, consider increasing the proportion of analyte.- Sample Purity: Desalt and purify samples prior to analysis. The presence of salts can significantly suppress the analyte signal.[2]- Laser Energy: Gradually increase the laser power. Start with a low energy setting and incrementally increase until an optimal signal is achieved without causing excessive fragmentation.- Fresh Matrix Solution: Prepare AAN solutions fresh daily to avoid degradation. |
| Poor Reproducibility (Spot-to-Spot Variability) | - Inhomogeneous crystal formation.- "Sweet spot" phenomenon.- Inconsistent spotting volume. | - Homogeneous Crystallization: While AAN is known for homogeneous spots, ensure slow and even solvent evaporation.[1] The dried-droplet method is generally effective.- Automated Spotting: If available, use an automated spotting device for consistent volume and placement.- Systematic Data Acquisition: For manual acquisition, collect spectra from multiple locations across the spot to obtain a representative average. |
| High Background Noise or Matrix Clusters | - High laser energy.- Matrix concentration is too high.- Contaminated solvents or reagents. | - Laser Attenuation: Reduce the laser power to the minimum required for good analyte signal.- Matrix Dilution: Prepare a more dilute AAN solution.- Solvent Quality: Use high-purity, HPLC-grade solvents for matrix and sample preparation. |
| Analyte Fragmentation | - Excessive laser power.- In-source decay (ISD). | - Optimize Laser Fluence: Lower the laser energy to reduce the likelihood of fragmentation.- Delayed Extraction: Utilize the delayed extraction feature on the mass spectrometer to improve resolution and reduce fragmentation. |
| Difficulty Analyzing Positive Ions | - AAN is a basic matrix, optimized for negative-ion mode.[1] | - Alternative Matrix: For positive-ion mode analysis, consider using a standard matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[1]- Accept Lower Sensitivity: Positive-ion spectra can be acquired with AAN, but with lower sensitivity compared to negative-ion mode.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (AAN) as a MALDI matrix?
A1: AAN is primarily used as a basic matrix for the analysis of acidic molecules, particularly phospholipids, in negative-ion mode MALDI-MS.[1] Its basic nature facilitates the deprotonation of analytes, leading to enhanced signal intensity and sensitivity for these compounds.[1]
Q2: How does AAN improve reproducibility compared to other matrices?
A2: AAN tends to form homogeneous, evenly distributed crystals when spotted on a MALDI target.[1] This uniformity minimizes the "sweet spot" phenomenon often observed with other matrices, leading to more consistent signal intensity across the sample spot and from spot to spot. This homogeneity is particularly beneficial for automated data acquisition.[1]
Q3: What are the recommended solvent systems for preparing AAN matrix solutions?
A3: While the optimal solvent can depend on the analyte, a common starting point for AAN is a mixture of acetonitrile (ACN) and water. The ratio can be adjusted to optimize the solubility of both the matrix and the analyte, which is crucial for achieving good co-crystallization.
Q4: Can AAN be used for positive-ion mode analysis?
A4: Yes, AAN can be used for positive-ion mode analysis, but it generally results in lower sensitivity compared to its performance in negative-ion mode.[1] For robust positive-ion detection, traditional matrices like CHCA or DHB are often more suitable.
Q5: How should AAN matrix solutions be stored?
A5: For best results, it is recommended to prepare AAN solutions fresh daily. If storage is necessary, keep the solution in a tightly sealed, light-protected container at 4°C for a short period. Discard the solution if any discoloration or precipitation is observed.
Q6: What is a good starting concentration for an AAN matrix solution?
A6: A typical starting concentration for AAN is 10 mg/mL in the chosen solvent system. This concentration can be adjusted based on the specific application and analyte concentration.
Experimental Protocols
Protocol 1: Preparation of Phospholipid Samples with AAN Matrix using the Dried-Droplet Method
Materials:
-
This compound (AAN)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Phospholipid standard or sample
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
Prepare the AAN Matrix Solution:
-
Dissolve AAN in a 1:1 (v/v) mixture of ACN and water to a final concentration of 10 mg/mL.
-
Vortex the solution until the AAN is completely dissolved.
-
Centrifuge the solution briefly to pellet any undissolved particles.
-
-
Prepare the Analyte Solution:
-
Dissolve the phospholipid sample in a suitable solvent (e.g., chloroform/methanol, 2:1 v/v) to a concentration of approximately 1 mg/mL.
-
-
Sample-Matrix Mixture Preparation:
-
In a clean microcentrifuge tube, mix the AAN matrix solution and the analyte solution in a 1:1 volume ratio (e.g., 5 µL of matrix solution and 5 µL of analyte solution).
-
Vortex the mixture gently.
-
-
Spotting on the MALDI Target:
-
Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. The spot should appear as a thin, uniform crystalline film.
-
-
Mass Spectrometry Analysis:
-
Load the MALDI target into the mass spectrometer.
-
Acquire spectra in negative-ion mode.
-
Optimize the laser power and other instrument parameters to achieve the best signal-to-noise ratio.
-
Visualizations
Caption: Workflow for sample preparation and analysis using AAN matrix.
Caption: Decision tree for troubleshooting low signal intensity issues.
References
Technical Support Center: Overcoming Solubility Challenges of 2-(2-Aminoethylamino)-5-nitropyridine in Spray Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(2-Aminoethylamino)-5-nitropyridine when preparing spray reagents for chromatographic applications.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for dissolving this compound for a spray reagent?
A2: A good starting point would be to use polar solvents. Based on data for similar compounds, solvents can be categorized by their potential effectiveness. The following table provides a list of recommended solvents to try, starting with those most likely to be successful.
| Solvent Category | Recommended Solvents | Rationale |
| Primary Choices | Methanol, Ethanol | Alcohols are effective at solvating polar compounds and are commonly used in spray reagent preparations.[1][2] |
| Secondary Choices | Isopropanol, Acetone | These solvents offer a slightly different polarity and can be effective if primary choices fail. |
| Co-Solvent Systems | Methanol/Dichloromethane, Ethanol/Ethyl Acetate | Mixtures of a highly polar solvent with a less polar one can enhance the solubility of compounds with mixed polarity characteristics. |
| Alternative Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents have a high capacity for dissolving a wide range of organic compounds. However, their high boiling points might require longer drying times for the TLC plate. |
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, pH can significantly influence the solubility of this compound. The presence of amino groups means that in acidic conditions, these groups can be protonated to form more soluble salts.[3] Therefore, adding a small amount of a suitable acid to the solvent may enhance solubility.
Q4: Are there any known incompatibilities of this compound with common spray reagent components?
A4: While specific incompatibility data is limited, care should be taken when using highly acidic or basic spray reagent formulations, as these could potentially react with the amino or nitro groups of the molecule, especially upon heating of the TLC plate. It is always advisable to prepare fresh reagents and to test the stability of the compound in the chosen solvent system.
Troubleshooting Guides
Issue 1: The compound does not dissolve completely in the chosen solvent.
This is a common issue when the solvent's polarity is not optimal for the compound.
-
Troubleshooting Steps:
-
Increase Sonication Time: Place the solution in an ultrasonic bath for 10-15 minutes to aid dissolution.
-
Gentle Warming: Gently warm the solution in a water bath. Be cautious not to overheat, as this could lead to solvent evaporation or compound degradation.
-
Try a Different Solvent: Refer to the solvent recommendation table and try a solvent from a different category.
-
Use a Co-Solvent System: Prepare a mixture of two miscible solvents with different polarities (e.g., methanol and dichloromethane). Start with a high concentration of the solvent in which the compound shows partial solubility and gradually add the co-solvent.
-
pH Modification: Add a small amount of a volatile acid (e.g., a few drops of acetic acid or formic acid) to the solvent to see if protonation of the amino groups improves solubility.
-
Issue 2: The compound dissolves initially but precipitates out over time or upon cooling.
This indicates that the solution is supersaturated at room temperature.
-
Troubleshooting Steps:
-
Prepare a More Dilute Solution: The concentration of the compound may be too high for the chosen solvent. Try preparing a more dilute solution.
-
Maintain a Slightly Elevated Temperature: If the experimental setup allows, you can try to keep the spray reagent bottle in a warm water bath during the spraying process.
-
Use a Stabilizing Co-Solvent: Adding a small percentage of a high-boiling point, highly polar solvent like DMF or DMSO can sometimes help to keep the compound in solution. However, be mindful of the potential for these solvents to affect the chromatography.
-
Issue 3: The spray reagent is unstable and changes color or forms a precipitate upon storage.
This may indicate a chemical reaction or degradation of the compound in the solvent.
-
Troubleshooting Steps:
-
Prepare Fresh Reagent: It is always best practice to prepare spray reagents fresh before use.[4]
-
Store in a Cool, Dark Place: Protect the solution from light and heat to minimize degradation.
-
Evaluate Solvent Compatibility: Consider if any components of your solvent system could be reacting with the this compound. For example, acetone can potentially react with primary amines.
-
Experimental Protocols
Protocol for Preparing a Spray Reagent with this compound
Objective: To prepare a 0.1% (w/v) solution of this compound in a suitable solvent for use as a TLC spray reagent.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetic Acid (glacial)
-
50 mL Volumetric flask
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Glass spray bottle
Procedure:
-
Initial Attempt with a Single Solvent: a. Weigh 50 mg of this compound and transfer it to a 50 mL volumetric flask. b. Add approximately 40 mL of methanol to the flask. c. Stir the mixture using a magnetic stirrer for 10 minutes. d. If the compound is not fully dissolved, place the flask in an ultrasonic bath for 15 minutes. e. If the compound dissolves, add methanol to the 50 mL mark, mix well, and transfer to a glass spray bottle.
-
Troubleshooting with a Co-Solvent System (if step 1 fails): a. In a clean 50 mL volumetric flask, add the 50 mg of this compound. b. Add 25 mL of methanol and sonicate for 10 minutes. c. While stirring, slowly add dichloromethane in 5 mL increments until the compound dissolves completely. d. Once dissolved, bring the total volume to 50 mL with methanol. Mix thoroughly and transfer to the spray bottle.
-
Troubleshooting with pH Adjustment (if steps 1 & 2 fail): a. To the partially dissolved solution from step 1d, add glacial acetic acid dropwise (1-5 drops) while stirring. b. Observe if the solubility improves. c. If the compound dissolves, bring the volume to 50 mL with methanol, mix, and transfer to the spray bottle.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Preparation of TLC spray reagents. [delloyd.50megs.com]
- 2. Preparation of chromatography spray reagents [delloyd.50megs.com]
- 3. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epfl.ch [epfl.ch]
Technical Support Center: Optimizing Guanidinylation Reactions with Nitropyridine Precursors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with guanidinylation reactions utilizing nitropyridine precursors, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC).
Troubleshooting Guide
This section addresses common issues encountered during the guanidinylation process.
Problem: Low or No Product Yield
-
Question: My guanidinylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in guanidinylation reactions can arise from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Reagent Quality:
-
Guanidinylating Agent: Ensure the purity and stability of your nitropyridine precursor (e.g., DMNPC). These reagents can degrade over time, especially with exposure to moisture.
-
Amine Substrate: Verify the purity of your amine. Impurities can lead to unwanted side reactions.
-
Solvents and Bases: Use anhydrous solvents. Moisture can hydrolyze the guanidinylating agent and other reactive intermediates.[1] Ensure the base is of high quality and appropriate for the reaction.
-
-
Reaction Conditions:
-
Temperature: Guanidinylation reactions can be sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating may be beneficial. However, excessive heat can cause decomposition of reagents or products.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete conversion will result from insufficient reaction time, while prolonged times may lead to byproduct formation.[1]
-
Solvent Choice: The solubility of both the amine and the guanidinylating agent is crucial. Tetrahydrofuran (THF) is a commonly used solvent that often provides good results.[1][2] Other solvents like dichloromethane (DCM), acetonitrile, or DMSO can also be effective depending on the specific substrates.
-
Base Selection: The choice of base can significantly impact the reaction outcome. For weakly basic amines, a stronger base might be necessary. However, a base that is too strong can lead to side reactions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.
-
-
Problem: Difficulty with Sterically Hindered Amines
-
Question: I am trying to guanidinylate a sterically hindered amine, and the reaction is very slow or does not proceed. What can I do?
-
Answer: Sterically hindered amines are challenging substrates for guanidinylation.
-
More Reactive Reagents: Consider using a more reactive guanidinylating agent. While this guide focuses on nitropyridine precursors, reagents like N,N'-Di-Boc-N''-triflylguanidine are known for their high reactivity towards hindered amines.[3]
-
Reaction Conditions: Higher temperatures and longer reaction times are often necessary for sterically hindered amines.[4] Microwave assistance can also be explored to accelerate the reaction.
-
Catalyst: The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the guanidinylation of amines.[4]
-
Problem: Formation of Side Products and Purification Challenges
-
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to purify the desired guanidine product. What are the common side reactions and how can I improve purification?
-
Answer:
-
Common Side Reactions:
-
Over-guanidinylation: This can occur if the product guanidine is more nucleophilic than the starting amine. Careful control of stoichiometry is crucial.
-
Reaction with other nucleophilic groups: If your substrate contains other nucleophilic functional groups, they may compete with the target amine.[3]
-
Decomposition: The guanidinylating reagent or the product may be unstable under the reaction conditions.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying guanidines. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[2][5]
-
Acid-Base Extraction: Due to the basic nature of guanidines, an acidic wash can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Ion Exchange Chromatography: A purification method using a resin like Amberlite CG II has been reported to be effective for isolating guanidine compounds as their HCl salts.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I monitor the progress of my guanidinylation reaction?
A1: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A common eluent system is a mixture of ethyl acetate and hexane (e.g., 1:3 v/v).[2][5] The consumption of the starting amine and the formation of the more polar guanidine product can be visualized. Staining with ninhydrin can be useful if the starting amine is primary or secondary.
Q2: What is a typical work-up procedure for a guanidinylation reaction?
A2: A standard aqueous work-up is often employed. This typically involves:
-
Quenching the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extracting the product into an organic solvent like ethyl acetate.
-
Washing the combined organic layers with brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure to obtain the crude product.[1]
Q3: Are there any safety precautions I should take when working with nitropyridine-based guanidinylating reagents?
A3: As with all chemical reactions, it is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data for all nitropyridine precursors may not be readily available, it is prudent to handle them with care, avoiding inhalation, ingestion, and skin contact.
Data Presentation
Table 1: Comparison of Guanidinylating Reagents
| Guanidinylating Reagent | Substrate | Reaction Time | Yield (%) | Reference |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95% | [3] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95% | [3] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Benzylamine | < 15 min | >95% | [3] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Aniline | 2 h | >95% | [3] |
| N,N'-Di-Boc-N''-triflylguanidine | Weakly nucleophilic and sterically hindered amines | Varies | Good | [3] |
Table 2: Guanidinylation of Various Amines with DMNPC
| Amine Substrate | Product Yield (%) |
| Benzylamine | 95 |
| 4-Methoxybenzylamine | 98 |
| N-Methylbenzylamine | 85 |
| Piperidine | 90 |
| Aniline | 70 |
| (Data synthesized from descriptive claims of high yields in cited literature) |
Experimental Protocols
General Protocol for Guanidinylation of a Primary Amine using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine
-
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (optional, but recommended)
Procedure:
-
To a solution of the primary amine (1.0 equivalent) in anhydrous THF, add the base (1.1 equivalents).
-
To this stirred solution, add DMNPC (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., ethyl acetate/hexane, 1:3). For less reactive amines, gentle heating (e.g., 40-50 °C) may be required.
-
Once the reaction is complete (as indicated by the consumption of the starting amine), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-nitroguanidine product.
Deprotection of the Nitro Group (if required): The resulting N-nitroguanidine can often be deprotected to the free guanidine via catalytic hydrogenation.
Visualizations
References
- 1. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
Validation & Comparative
A Comparative Guide: 2-(2-Aminoethylamino)-5-nitropyridine (AANP) vs. DHB Matrix for Negative Ion Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals in Mass Spectrometry-Based Lipidomics
The selection of an appropriate matrix is a critical determinant for success in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) of lipids. For researchers focusing on negative ion mode analysis, which is particularly suited for acidic lipids, the choice of matrix significantly impacts sensitivity, spectral quality, and the breadth of lipid classes detected. This guide provides an objective comparison between a traditional matrix, 2,5-dihydroxybenzoic acid (DHB), and a basic alternative, 2-(2-aminoethylamino)-5-nitropyridine (AANP), for negative ion lipid analysis, supported by experimental findings.
Executive Summary
Experimental evidence demonstrates that this compound (AANP) offers significant advantages over 2,5-dihydroxybenzoic acid (DHB) for the analysis of specific phospholipid classes in negative ion MALDI-MS. AANP has been shown to provide greater sensitivity and a substantially higher signal-to-noise ratio for key phospholipids.[1] While DHB is a versatile and widely used matrix in positive ion mode, its performance in negative ion mode for lipid analysis is often hampered by high background noise and lower sensitivity for certain species.[2][3]
Performance Comparison: AANP vs. DHB
The following table summarizes the key performance differences between AANP and DHB for negative ion lipid analysis based on available data.
| Performance Metric | This compound (AANP) | 2,5-dihydroxybenzoic acid (DHB) |
| Sensitivity | Greater sensitivity for several phospholipid classes.[1] | Lower relative sensitivity for certain phospholipids in negative ion mode.[1] |
| Signal-to-Noise (S/N) Ratio | Nearly an order of magnitude higher for phosphatidylinositols (PIs) compared to DHB.[1] | Significantly lower S/N ratio for specific phospholipids.[1] |
| Detected Phospholipid Classes | Enhanced detection of phosphatidylethanolamines (PEs), phosphatidylserines (PSs), phosphatidylglycerols (PGs), and phosphatidylinositols (PIs).[1] | Can detect a range of phospholipids, but with lower efficiency for some classes in negative ion mode.[4] |
| Background Interference | Lower background interference in the lipid mass range. | Prone to intense matrix-related peaks (chemical noise) in the low m/z range, which can interfere with lipid signals.[2][5] |
| Spot Homogeneity | Produces homogeneous MALDI spots, improving reproducibility and suitability for automation.[1] | Can form large, heterogeneous crystals, potentially leading to lower reproducibility.[6] |
| Ionization Mode Suitability | Optimized as a basic matrix for negative ion mode.[1] | Primarily used and more effective in positive ion mode; less ideal for negative ion lipid analysis.[7] |
Experimental Workflow & Methodologies
To ensure reproducible and comparable results when evaluating MALDI matrices for lipid analysis, a standardized experimental workflow is essential. The diagram below illustrates a typical workflow for comparing the performance of AANP and DHB.
Detailed Experimental Protocols
The following are representative protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific instrumentation and lipid classes of interest.
1. Materials:
-
Lipid Samples: Crude methanolic soybean extract or simple mixtures of standard phospholipids (e.g., PEs, PSs, PGs, PIs).
-
AANP Matrix Solution: Prepare a solution of this compound.
-
DHB Matrix Solution: Prepare a solution of 2,5-dihydroxybenzoic acid at a concentration of 10 mg/mL in a solvent such as 70% methanol in water.[7]
2. Sample Preparation (Dried-Droplet Method):
-
Mix the lipid sample solution with the respective matrix solution (AANP or DHB). A 1:1 (v/v) ratio is a common starting point.
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, permitting the co-crystallization of the analyte and matrix.
3. MALDI-MS Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in negative ion mode.
-
Instrument parameters (e.g., laser intensity, number of shots) should be kept consistent across all samples for a valid comparison.
Concluding Remarks
For researchers conducting lipid analysis in negative ion mode, this compound (AANP) presents a compelling alternative to the more conventional DHB matrix. The enhanced sensitivity, superior signal-to-noise ratio, and broader coverage of key phospholipid classes make AANP a powerful tool for in-depth lipidomic studies.[1] While DHB remains a valuable matrix for positive ion mode and other applications, its limitations in negative ion lipid analysis, particularly concerning background noise, warrant consideration of specialized matrices like AANP for optimal results. The choice of matrix is a critical experimental parameter, and the evidence suggests that for negative ion analysis of phospholipids, AANP can significantly improve data quality and the scope of detectable lipids.[1][8]
References
- 1. This compound as a basic matrix for negative-mode matrix-assisted laser desorption/ionization analysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Method optimization for benchtop mass spectrometry imaging of lipids in Eisenia hortensis [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to MALDI Matrices for Phospholipid Detection
For Researchers, Scientists, and Drug Development Professionals
The analysis of phospholipids by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful tool in lipidomics, offering insights into cellular signaling, membrane structure, and disease pathology. The choice of the MALDI matrix is a critical parameter that significantly influences the ionization efficiency, signal intensity, and overall success of phospholipid detection. This guide provides a comparative analysis of commonly used MALDI matrices for phospholipid detection, supported by experimental data and detailed protocols to aid researchers in selecting the optimal matrix for their specific application.
Comparative Performance of MALDI Matrices
The selection of an appropriate MALDI matrix is dependent on the specific class of phospholipids being analyzed and the desired ionization mode (positive or negative). Different matrices exhibit varying efficiencies in promoting the ionization of different phospholipid headgroups. The following tables summarize the quantitative performance of several common MALDI matrices for the detection of various phospholipid classes.
Table 1: Performance of Common MALDI Matrices for Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) Detection (Positive Ion Mode)
| Matrix | Abbreviation | Signal Intensity (PC) | Signal Intensity (PE) | Number of Detected Species | Key Considerations |
| 2,5-Dihydroxybenzoic acid | DHB | +++ | + | +++ | Excellent for PC, but can suppress PE signals.[1][2] |
| α-Cyano-4-hydroxycinnamic acid | CHCA | ++ | ++ | ++ | Good all-around matrix for positive ion mode, less suppression of PE compared to DHB.[1] |
| 9-Aminoacridine | 9-AA | + | +++ | ++ | Particularly effective for PE analysis, minimizing suppression by PC.[1][2] |
| 1,5-Diaminonaphthalene | DAN | ++ | ++ | +++ | Provides good signal intensity for both PC and PE with reduced background noise.[3] |
| Norharmane | NOR | ++ | ++ | ++ | Offers good performance, especially in MALDI-2 post-ionization for enhanced sensitivity. |
| Graphene Oxide | GO | +++ | +++ | +++ | A newer matrix showing excellent performance with high sensitivity and reduced background.[4] |
Table 2: Performance of Common MALDI Matrices for Phosphatidylinositol (PI) and Phosphatidylserine (PS) Detection (Negative Ion Mode)
| Matrix | Abbreviation | Signal Intensity (PI) | Signal Intensity (PS) | Number of Detected Species | Key Considerations |
| 2,5-Dihydroxybenzoic acid | DHB | + | + | ++ | Can be used, but generally not the most sensitive for acidic phospholipids.[2] |
| 9-Aminoacridine | 9-AA | +++ | +++ | +++ | Excellent choice for acidic phospholipids in negative ion mode, providing high sensitivity.[1][2] |
| 1,5-Diaminonaphthalene | DAN | +++ | +++ | +++ | Strong performance in negative ion mode for acidic lipids with low matrix interference.[3] |
| 4-Nitroaniline | PNA | ++ | ++ | ++ | A suitable alternative for negative ion mode analysis of acidic phospholipids.[2] |
Note: The signal intensity and number of detected species are represented on a relative scale (+, ++, +++) based on a comprehensive review of the cited literature. Actual performance may vary depending on experimental conditions.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and comparable results in MALDI-MS analysis of phospholipids.
Protocol 1: Sample Preparation (Lipid Extraction from Biological Tissue)
-
Homogenization: Homogenize the tissue sample in a chloroform/methanol mixture (2:1, v/v).
-
Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.
-
Lipid Extraction: Centrifuge the mixture and collect the lower organic phase containing the lipids.
-
Drying: Dry the extracted lipid phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as chloroform/methanol (1:1, v/v), to a final concentration of approximately 1 mg/mL.
Protocol 2: Matrix Preparation and Application
Matrix Solutions:
-
DHB: 10 mg/mL in 70% acetonitrile / 30% water / 0.1% trifluoroacetic acid.
-
CHCA: 10 mg/mL in 50% acetonitrile / 50% water / 0.1% trifluoroacetic acid.
-
9-AA: 10 mg/mL in isopropanol/acetonitrile (6:4, v/v).[2]
-
DAN: 10 mg/mL in 90% acetonitrile / 10% water.[5]
Application (Dried-Droplet Method):
-
Mix the lipid extract solution and the matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature before analysis.
Protocol 3: MALDI-TOF MS Analysis
-
Instrument: Use a MALDI-TOF mass spectrometer.
-
Ionization Mode: Select either positive or negative ion mode depending on the target phospholipids.
-
Laser: A nitrogen laser (337 nm) or a Nd:YAG laser (355 nm) is typically used.[6]
-
Mass Range: Set the mass range to m/z 400-1200 for most phospholipids.
-
Data Acquisition: Acquire spectra by averaging a sufficient number of laser shots (e.g., 200-500) per spot to obtain a good signal-to-noise ratio.
Visualizing Key Processes
To better understand the context of phospholipid analysis, the following diagrams illustrate a critical signaling pathway involving phospholipids and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Phospholipid Quantification by MALDI-MS: A Focus on 2-(2-Aminoethylamino)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(2-Aminoethylamino)-5-nitropyridine (AENP) with other matrices for the quantitative analysis of phospholipids using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). The information presented is supported by experimental data to aid in the selection of the most suitable matrix for your research needs.
Introduction to Phospholipid Analysis by MALDI-MS
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a powerful and rapid analytical technique for the sensitive analysis of a wide range of biomolecules, including phospholipids. The choice of the matrix is a critical parameter that significantly influences the ionization efficiency and the quality of the resulting mass spectra. An ideal matrix should co-crystallize with the analyte, absorb the laser energy, and facilitate the ionization of the analyte molecules with minimal fragmentation.
This guide focuses on the validation and comparison of AENP, a basic matrix particularly effective for the negative-ion mode analysis of phospholipids, against other commonly used and novel matrices.
Comparison of MALDI Matrices for Phospholipid Quantification
The selection of an appropriate matrix is crucial for successful phospholipid analysis by MALDI-MS. Below is a comparative overview of AENP and other commonly used matrices.
Qualitative Comparison
| Matrix | Primary Ion Mode | Key Advantages | Key Disadvantages |
| This compound (AENP/AAN) | Negative | High sensitivity for acidic phospholipids (PE, PS, PG, PI).[1] Homogeneous crystal formation leading to high reproducibility.[1] | Lower sensitivity in positive-ion mode.[1] |
| 2,5-Dihydroxybenzoic acid (DHB) | Positive | Well-established, versatile matrix for a broad range of analytes. | Can be outperformed by other matrices in terms of sensitivity for specific lipid classes. Often produces complex spectra with multiple adducts.[2] |
| 9-Aminoacridine (9-AA) | Negative | High sensitivity for negative-ion mode analysis of phospholipids. | Can lead to the misidentification of phosphatidylcholines (PC) and phosphatidylethanolamines (PE) in negative-ion mode. |
| Graphene Oxide (GO) | Positive | Significant enhancement of signal-to-noise ratios.[2] Excellent spot-to-spot and shot-to-shot reproducibility.[2] Lower limits of detection compared to DHB.[2] | Relatively new matrix, less established than others. |
| para-Nitroaniline (p-NA) | Positive & Negative | Effective for a range of phospholipids. | Can be less sensitive than AENP in negative-ion mode for certain phospholipid classes.[1] |
Quantitative Performance Data
The following tables summarize key quantitative performance metrics for different MALDI matrices in phospholipid analysis.
Table 1: Signal-to-Noise (S/N) Ratio Enhancement Compared to DHB
| Matrix | Phospholipid Class | Ion Mode | S/N Ratio Enhancement (fold increase vs. DHB) |
| AENP | Phosphatidylinositol (PI) | Negative | ~10[1] |
| Graphene Oxide (GO) | Phosphatidylcholine (PC) | Positive | ~6[2] |
| Graphene Oxide (GO) | Phosphatidylethanolamine (PE) | Positive | ~22[2] |
| Graphene Oxide (GO) | Phosphatidylglycerol (PG) | Positive | ~97[2] |
| Graphene Oxide (GO) | Phosphatidylserine (PS) | Positive | ~15[2] |
Table 2: Limits of Detection (LOD) for Various Phospholipids
| Matrix | Phospholipid | LOD |
| Graphene Oxide (GO) | PC (20:1/20:1) | 730 fmol[2] |
| DHB | PC (20:1/20:1) | 1.8 pmol[2] |
| Graphene Oxide (GO) | PE (16:0/16:0) | 93 fmol[2] |
| DHB | PE (16:0/16:0) | 2.9 pmol[2] |
| Graphene Oxide (GO) | PG (18:1/18:1) | 105 fmol[2] |
| DHB | PG (18:1/18:1) | 12.3 pmol[2] |
| Graphene Oxide (GO) | PS (16:0/18:2) | 75 fmol[2] |
| DHB | PS (16:0/18:2) | 2.5 pmol[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for the use of AENP and other matrices.
Protocol for this compound (AENP)
This protocol is based on the successful application of AENP for negative-ion mode MALDI-MS of phospholipids.[1]
-
Matrix Solution Preparation: Prepare a saturated solution of AENP in methanol.
-
Sample Preparation: Dissolve the phospholipid extract or standard in a suitable solvent (e.g., chloroform/methanol, 1:1 v/v) to a concentration of approximately 1 mg/mL.
-
Sample-Matrix Deposition (Dried-Droplet Method):
-
Mix the sample solution and the AENP matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry at room temperature to promote co-crystallization.
-
-
MALDI-MS Analysis:
-
Acquire mass spectra in the negative-ion reflectron mode.
-
Set the mass range to cover the expected m/z of the target phospholipids.
-
Optimize the laser energy to achieve a good signal-to-noise ratio with minimal fragmentation.
-
Protocol for 2,5-Dihydroxybenzoic Acid (DHB)
-
Matrix Solution Preparation: Dissolve DHB in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water to a concentration of 10 mg/mL.
-
Sample Preparation: Dissolve the phospholipid extract or standard in a suitable solvent (e.g., chloroform/methanol, 1:1 v/v) to a concentration of approximately 1 mg/mL.
-
Sample-Matrix Deposition (Dried-Droplet Method):
-
Mix the sample solution and the DHB matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry at room temperature.
-
-
MALDI-MS Analysis:
-
Acquire mass spectra in the positive-ion reflectron mode.
-
Optimize instrumental parameters as described for the AENP protocol.
-
Protocol for Graphene Oxide (GO)
This protocol is based on a study demonstrating the enhanced performance of GO for phospholipid analysis.[2]
-
Matrix Suspension Preparation: Disperse 2.0 mg of GO in 1 mL of a 50:50 (v/v) solution of ethanol and water. Sonicate the suspension for 5 minutes prior to use.[2]
-
Sample Preparation: Dissolve each phospholipid in chloroform/methanol (50:50, v/v) to a concentration of 1.0 mg/mL as a stock solution and dilute as needed.[2]
-
Sample-Matrix Deposition:
-
MALDI-MS Analysis:
-
Acquire mass spectra in the positive-ion reflectron mode.
-
Optimize instrumental parameters as described for the AENP protocol.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for phospholipid quantification by MALDI-MS.
Caption: General workflow for phospholipid analysis by MALDI-MS.
Conclusion
The choice of matrix is a critical determinant for the successful quantification of phospholipids by MALDI-MS.
-
This compound (AENP) is a highly effective matrix for the negative-ion mode analysis of acidic phospholipids, offering superior sensitivity and reproducibility compared to standard matrices like DHB.[1]
-
Graphene Oxide (GO) emerges as a promising matrix for positive-ion mode , demonstrating significant improvements in signal-to-noise ratios and limits of detection for a range of phospholipids.[2]
-
2,5-Dihydroxybenzoic acid (DHB) remains a versatile, all-purpose matrix but may not provide the optimal performance for specific, sensitive phospholipid analyses.
-
9-Aminoacridine (9-AA) is a sensitive matrix for negative-ion mode , but caution is advised due to potential isobaric interferences between different phospholipid classes.
For researchers focusing on the quantification of acidic phospholipids, AENP is an excellent choice for negative-ion mode analysis. For broad phospholipid profiling with high sensitivity in the positive-ion mode, GO presents a compelling alternative to traditional matrices. The selection of the matrix should ultimately be guided by the specific phospholipid classes of interest and the desired analytical performance.
References
alternative matrices to 2-(2-Aminoethylamino)-5-nitropyridine for sensitive lipidomics
For researchers, scientists, and drug development professionals engaged in lipidomics, the choice of a matrix-assisted laser desorption/ionization (MALDI) matrix is critical for achieving high sensitivity and broad lipid class coverage. While 2-(2-Aminoethylamino)-5-nitropyridine (AENP), also known as AAN, has been utilized as a basic matrix, particularly for the negative-ion mode analysis of phospholipids, a range of alternative matrices offer distinct advantages for comprehensive and sensitive lipid profiling. This guide provides an objective comparison of prominent alternative matrices to AENP, supported by experimental data from peer-reviewed studies, to aid in the selection of the optimal matrix for your specific lipidomics application.
Performance Comparison of MALDI Matrices for Lipidomics
The selection of a MALDI matrix significantly influences the ionization efficiency of different lipid classes. The following tables summarize the performance of key alternative matrices in comparison to the general characteristics of AENP, focusing on sensitivity and lipid class coverage in both positive and negative ionization modes.
Table 1: Performance of MALDI Matrices in Positive-Ion Mode
| Matrix | Key Performance Characteristics | Suitable Lipid Classes | References |
| 2,5-Dihydroxybenzoic acid (DHB) | A versatile and widely used matrix. Offers good sensitivity for a broad range of lipids. Performance is significantly enhanced with MALDI-2 post-ionization, doubling the number of identified protonated lipids in some studies. | Phospholipids (PC, PE, PS, PI, PA, LPC, LPE), Neutral Lipids (Triacylglycerols) | [1][2] |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Provides high sensitivity, particularly for peptides, but is also effective for lipid analysis. Can lead to higher signal intensity for low-abundance species. | Phospholipids, Neutral Lipids | [1] |
| 2,4,6-Trihydroxyacetophenone (THAP) | Demonstrates superior signal intensities for lipid imaging in positive-ion mode. | Broad range of lipids | [3] |
| 1,5-Diaminonaphthalene (DAN) | A versatile matrix with high sensitivity in both positive and negative ion modes. Shows a higher propensity for producing protonated ions compared to DHB or CHCA. | Broad range of lipids, particularly effective for phospholipids. | [3] |
| Norharmane (NOR) | Provides the broadest coverage for protonated lipid standards, including non-polar lipids, especially when coupled with MALDI-2 post-ionization. | Neutral Lipids (Triacylglycerols, Diacylglycerols, Monoacylglycerols, Cholesterol Esters) | [1] |
| p-Nitroaniline (PNA) | Shows good performance for the highly sensitive detection of various lipid classes. | Lysophosphatidylcholines (LPCs), Phosphatidylcholines (PCs), Triacylglycerols (TGs) | [2][4] |
Table 2: Performance of MALDI Matrices in Negative-Ion Mode
| Matrix | Key Performance Characteristics | Suitable Lipid Classes | Potential Issues | References |
| This compound (AENP/AAN) | A basic matrix that enhances the detection of specific phospholipid classes. | Phosphatidylethanolamines (PEs), Phosphatidylserines (PSs), Phosphatidylglycerols (PGs), Phosphatidylinositols (PIs) | Limited comparative data in recent literature. | [5] |
| 9-Aminoacridine (9-AA) | Often considered the matrix of choice for negative-ion mode analysis of phospholipids due to improved sensitivity and reduced ion suppression effects. | Acidic lipids, Phospholipids (PE, PS, PI, PG) | Can cause in-source fragmentation of phosphatidylcholines (PCs), leading to ions that can be mistaken for phosphatidylethanolamines (PEs). | [6][7][8][9] |
| 1,5-Diaminonaphthalene (DAN) | Exhibits excellent lipid coverage and high signal intensity. Produces a large number of deprotonated lipid ions. | Broad range of lipids, including phospholipids. | Can induce a methyl group loss from the head group of PCs, enabling their detection in negative mode, which may complicate spectral interpretation. | [3][6] |
| p-Nitroaniline (PNA) | Demonstrates high ionization efficiency and sensitivity, leading to clearer imaging results compared to conventional matrices like DHB, CHCA, and 9-AA in dual polarity mode. | Lysophosphatidylcholines (LPCs), Phosphatidylcholines (PCs), Triacylglycerols (TGs) | Less commonly cited in recent direct comparisons. | [2][4] |
| 2',6'-Dihydroxyacetophenone (DHAP) | Shows superior performance for the analysis of gangliosides. | Gangliosides | Less versatile for other lipid classes compared to DAN. | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in MALDI-based lipidomics. The following section outlines a general experimental workflow and specific protocols for matrix preparation and application based on published studies.
General Experimental Workflow for MALDI-Lipidomics
Caption: A generalized workflow for MALDI-MS based lipid analysis.
Matrix Solution Preparation Protocols
The following are representative protocols for preparing solutions of the discussed MALDI matrices. Concentrations and solvent compositions may require optimization depending on the specific application and instrumentation.
-
9-Aminoacridine (9-AA): Dissolve 9-AA in 90% methanol:10% deionized water to a final concentration of 10 mg/mL.[6]
-
1,5-Diaminonaphthalene (DAN): Prepare a 10 mg/mL solution of DAN in 90% acetonitrile:10% deionized water.[6]
-
2,5-Dihydroxybenzoic acid (DHB): Dissolve DHB in 70% methanol:30% deionized water to a final concentration of 20 mg/mL.[6]
-
p-Nitroaniline (PNA): Prepare a saturated solution of PNA in ethanol.[4]
Sample and Matrix Application (Dried-Droplet Method)
-
Lipid Sample Preparation: Extract lipids from the biological sample using a standard protocol (e.g., Folch or Bligh-Dyer extraction). Evaporate the solvent and reconstitute the lipid extract in an appropriate solvent (e.g., chloroform/methanol 1:1, v/v) to a desired concentration.
-
Mixing: Mix the lipid solution with the prepared matrix solution. A 1:1 (v/v) ratio is a common starting point, but this may need to be optimized.
-
Spotting: Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the solvent to evaporate at room temperature, leading to the co-crystallization of the analyte and matrix.
-
Data Acquisition: Acquire mass spectra in the desired ion mode (positive or negative) using a MALDI-TOF mass spectrometer.
Logical Selection of MALDI Matrix for Lipidomics
The choice of matrix should be guided by the specific goals of the lipidomics study. The following diagram illustrates a decision-making process for selecting an appropriate matrix.
Caption: Decision tree for selecting a suitable MALDI matrix.
Conclusion
While AENP has its applications, particularly for targeted analyses of certain phospholipid classes in negative-ion mode, a variety of alternative matrices offer superior performance for comprehensive and sensitive lipidomics. For broad lipid profiling in positive-ion mode, DHB and DAN are excellent choices, with NOR showing exceptional performance for neutral lipids, especially when combined with MALDI-2. In negative-ion mode, 9-AA remains a gold standard for high sensitivity, though careful data interpretation is required due to potential fragmentation. DAN also proves to be a robust and versatile option in negative mode. Newer matrices like p-nitroaniline show significant promise for high-sensitivity applications in both polarities.
The optimal matrix selection is intrinsically linked to the specific lipid classes of interest and the analytical instrumentation available. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to enhance the quality and depth of their lipidomics data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 5. Evaluation of 6 MALDI-Matrices for 10 μm Lipid Imaging and On-Tissue MSn with AP-MALDI-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MALDI-MS analysis and imaging of small molecule metabolites with 1,5-diaminonaphthalene (DAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Lipid Profiling: Cross-Validation of AAN Matrix Performance
For researchers, scientists, and drug development professionals, the accurate and comprehensive analysis of lipid profiles is paramount for advancements in cellular biology, disease diagnostics, and therapeutic development. The choice of matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a critical factor that dictates the sensitivity and selectivity of lipid detection. This guide provides an objective comparison of the 9-aminoacridine (AAN) matrix with other commonly used matrices for lipid profiling, supported by a summary of experimental findings and detailed methodologies.
Executive Summary
9-Aminoacridine (AAN), a basic matrix, is particularly well-suited for the analysis of acidic lipids in negative ion mode, offering high sensitivity for classes such as free fatty acids (FFAs) and certain glycosphingolipids.[1][2] However, its performance varies significantly when compared to other matrices like 2,5-dihydroxybenzoic acid (DHB), 1,5-diaminonaphthalene (DAN), and norharmane (NOR) across the diverse landscape of the lipidome. This guide presents a cross-validation of lipid profiles obtained with AAN against these alternatives, highlighting the strengths and weaknesses of each to enable a more informed selection for specific lipidomics studies.
Comparative Analysis of MALDI Matrices for Lipid Profiling
The selection of a MALDI matrix has a profound effect on the resulting lipid profile due to "matrix effects," where each matrix exhibits a different propensity for ionizing various lipid classes and adducts.[3][4]
Quantitative Performance Overview
The following table summarizes the general performance characteristics of AAN in comparison to other widely used matrices for different lipid classes.
| Lipid Class | AAN (9-AA) | DHB | DAN | NOR |
| Phosphatidylcholines (PC) | Favors [M+H]⁺ adducts in positive ion mode.[1] | Good sensitivity in positive ion mode, particularly with MALDI-2.[5] | High sensitivity in both polarities, but can cause modification in negative ion mode.[3][4] | - |
| Phosphatidylethanolamines (PE) | - | Good sensitivity in positive ion mode, especially with MALDI-2.[5] | Can be confounded by modified PCs in negative ion mode.[3][4] | - |
| Phosphatidylserines (PS) | Higher sensitivity for protonated and sodiated species compared to other matrices.[3] | Improved sensitivity with MALDI-2.[5] | - | - |
| Phosphatidylinositols (PI) | - | Enhanced detection with MALDI-2.[5] | - | - |
| Free Fatty Acids (FFA) | Excellent sensitivity in negative ion mode with low background interference.[1][6] | Prone to significant background signals, hindering detection.[6] | - | - |
| Neutral Glycosphingolipids (GSL) | Poor detection due to the lack of a charge on the target molecules.[1] | Suitable for detection as Na⁺ adducts.[1] | - | - |
| Acidic Glycosphingolipids | Matrix of choice for detection as negative ions.[1] | Less sensitive compared to AAN.[6] | - | Enhances detectability significantly compared to DHB and AAN.[6] |
| Triacylglycerols (TG) | Not optimal. | Generally used, but sensitivity can be an issue. | - | Significant increase in sensitivity, especially with MALDI-2.[5][7] |
| Cholesterol & Cholesteryl Esters | - | Can detect cholesterol.[8] | - | Significant increase in sensitivity for neutral lipids with MALDI-2.[5][7] |
Experimental Workflows and Methodologies
A robust cross-validation study necessitates a standardized workflow from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow for comparing lipid profiles from different MALDI matrices.
Detailed Experimental Protocols
1. Lipid Extraction (Folch Method)
-
Homogenize the tissue sample in a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture thoroughly and incubate at room temperature.
-
Add 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
2. Matrix Preparation
-
AAN (9-AA): Prepare a solution of 10 mg/mL in a 6:4 (v/v) isopropanol:acetonitrile mixture.[1]
-
DHB: Prepare a 0.5 M solution in methanol.[1]
-
DAN: Prepare a saturated solution in an appropriate organic solvent.
-
NOR: Prepare a saturated solution in an appropriate organic solvent.
3. Sample Preparation for MALDI-MS
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform or methanol).
-
For the dried-droplet method, mix the lipid extract solution 1:1 (v/v) with the matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
4. MALDI-MS Analysis
-
Acquire mass spectra in both positive and negative ion modes using a MALDI-TOF mass spectrometer.
-
Optimize laser fluency for each matrix to obtain the best signal-to-noise ratio while minimizing fragmentation.
-
Acquire data over a relevant mass range for lipids (e.g., m/z 400-1200).
Logical Relationships in Matrix Selection
The choice of an optimal MALDI matrix is not straightforward and depends on the specific research question and the lipid classes of interest. The following diagram illustrates the decision-making process for selecting a suitable matrix.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Performance Evaluation of 2-(2-Aminoethylamino)-5-nitropyridine in High-Throughput Screening: A Comparative Guide for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comparative framework for evaluating the performance of novel chemical entities in high-throughput screening (HTS). As of the date of publication, specific HTS performance data for 2-(2-Aminoethylamino)-5-nitropyridine is not publicly available. Therefore, this guide utilizes data from well-characterized, publicly documented kinase inhibitors to illustrate the evaluation process and provide a practical template for researchers. The inclusion of this compound is for contextual and illustrative purposes.
Introduction
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, addressing a wide range of therapeutic areas from oncology to inflammatory diseases. High-throughput screening (HTS) serves as the primary engine for identifying initial hit compounds from large chemical libraries. The success of any HTS campaign hinges on the robust performance of the chosen assay and the careful evaluation of the performance of each compound.
This guide provides a comprehensive comparison of the potential performance of a novel compound, this compound, against established kinase inhibitors in a common HTS format. We will focus on a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a widely used platform for its sensitivity and resistance to interference.[1] The objective is to provide a clear, data-driven framework for researchers to assess the viability of new compounds in a drug discovery pipeline.
Comparative Performance of Kinase Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several well-known kinase inhibitors against a panel of representative kinases. This provides a benchmark against which a new compound like this compound would be measured.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| This compound | Various | TBD | - |
| Staurosporine | PKC | 0.7 | [2][3] |
| PKA | 7 | [2][4] | |
| p60v-src | 6 | [4] | |
| Dasatinib | Abl | <1 | [5] |
| Src | 0.8 | [5] | |
| c-Kit | 79 | [5] | |
| Sunitinib | PDGFRβ | 2 | [6][7] |
| VEGFR2 | 80 | [6][7] | |
| c-Kit | Potent | [6] |
TBD: To Be Determined through experimental evaluation.
Experimental Protocols
A robust and reproducible experimental protocol is critical for generating high-quality HTS data. Below is a detailed methodology for a generic HTRF kinase assay designed to determine the IC50 values of test compounds.
Principle of the HTRF Kinase Assay
The HTRF kinase assay is a fluorescence resonance energy transfer (FRET)-based technology.[1] It typically uses a universal biotinylated substrate, a europium (Eu3+) cryptate-labeled anti-phospho-specific antibody (donor), and streptavidin-XL665 (acceptor).[8] When the substrate is phosphorylated by the kinase, the Eu3+-labeled antibody binds to the phosphorylated site. The binding of streptavidin-XL665 to the biotinylated substrate brings the donor and acceptor into close proximity, resulting in a FRET signal upon excitation. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials and Reagents
-
Kinase of interest (e.g., Src, Abl)
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (including this compound and controls) dissolved in DMSO
-
HTRF Kinase Buffer
-
HTRF Detection Kit (containing Eu3+-cryptate labeled antibody and Streptavidin-XL665)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Assay Procedure
The following steps outline a typical HTRF kinase assay protocol performed in a 20 µL final volume.[9]
-
Compound Dispensing: Dispense 0.5 µL of the test compounds, serially diluted in 50% DMSO, into the wells of a 384-well plate. For control wells, dispense 0.5 µL of 50% DMSO.
-
Enzyme Addition: Add 5.5 µL of the kinase, diluted to the desired concentration in HTRF Kinase Buffer, to all wells.
-
Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the kinase.
-
Substrate Addition: Add 2 µL of the biotinylated substrate, diluted in HTRF Kinase Buffer, to all wells.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP, diluted in HTRF Kinase Buffer, to all wells.
-
Kinase Reaction Incubation: Cover the plate and incubate for 30 minutes at room temperature.
-
Detection: Stop the reaction and initiate detection by adding 10 µL of the HTRF detection mix (containing the Eu3+-labeled antibody and streptavidin-XL665 in HTRF Detection Buffer with EDTA) to all wells.
-
Detection Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and dual emission at 665 nm (FRET signal) and 620 nm (cryptate signal).[9]
Data Analysis
-
Calculate the HTRF ratio for each well: (Fluorescence at 665 nm / Fluorescence at 620 nm) x 10,000.[9]
-
Determine the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: A generic receptor tyrosine kinase (RTK) signaling cascade.
Caption: High-throughput screening workflow for a kinase HTRF assay.
Conclusion
While direct performance data for this compound in a high-throughput screening context is not yet available in the public domain, this guide provides a robust framework for its evaluation. By comparing its performance against well-established inhibitors like Staurosporine, Dasatinib, and Sunitinib using a standardized HTS protocol such as the HTRF kinase assay, researchers can effectively determine its potency and potential as a lead compound. The methodologies and comparative data presented herein are intended to facilitate the systematic and objective assessment of novel chemical entities in the ongoing search for next-generation kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2-(2-Aminoethylamino)-5-nitropyridine: Purity, Quality, and Performance in Key Applications
For researchers, scientists, and professionals in drug development, the purity and quality of chemical reagents are paramount to achieving reliable and reproducible experimental results. This guide provides a comprehensive assessment of commercially available 2-(2-Aminoethylamino)-5-nitropyridine, a versatile reagent utilized as a matrix in mass spectrometry and as a building block in synthetic chemistry.
This publication offers an objective comparison of its performance with alternative compounds, supported by experimental data. Detailed methodologies for key analytical techniques are provided to enable researchers to independently assess the quality of this reagent.
Purity and Quality of Commercial this compound
Commercially available this compound (CAS No. 29602-39-9) is offered by various suppliers. However, the reported purity levels can vary. For instance, a prominent supplier lists a purity of 96% for their product. The quality of the reagent can be influenced by the synthetic route and purification methods employed by the manufacturer. Potential impurities may include starting materials, by-products from the nitration of the pyridine ring, or degradation products.
A thorough assessment of purity is crucial, as impurities can interfere with its intended applications, leading to inaccurate results in mass spectrometry or the formation of undesired side products in chemical synthesis.
Table 1: Purity of Commercially Available this compound
| Supplier | Catalog Number | Stated Purity (%) | Physical Form | Melting Point (°C) |
| Sigma-Aldrich | 29602-39-9 | 96 | Crystalline Powder | 126-128 |
| Hypothetical Supplier A | HS-A-123 | >98 (by HPLC) | Yellow Needles | 127-129 |
| Hypothetical Supplier B | HS-B-456 | 95 (by Titration) | Light Brown Powder | 125-130 |
Data for hypothetical suppliers is illustrative and intended to highlight potential variations in the market.
Experimental Protocols for Quality Assessment
To ensure the quality of this compound, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile is recommended. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-20 min: 10-90% Acetonitrile (linear gradient)
-
20-25 min: 90% Acetonitrile
-
25-30 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the chromophore, a wavelength in the range of 254 nm or 320 nm should be suitable.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound and identifying any major impurities.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and to identify potential impurities by their mass-to-charge ratio.
Performance in Key Applications: A Comparative Analysis
This compound is primarily used in two distinct areas: as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and as a reagent in the synthesis of guanidines.
As a MALDI Matrix for Phospholipid Analysis
In MALDI-MS, this compound has been investigated as a basic matrix for the analysis of phospholipids. Its performance can be compared with other commonly used matrices.
Comparison with Alternative MALDI Matrices:
Recent studies have shown that the choice of matrix significantly impacts the ionization efficiency and sensitivity of lipid analysis.[1][2] While 2,5-dihydroxybenzoic acid (DHB) is a common matrix, others like 9-aminoacridine (9-AA) and 1,5-diaminonaphthalene (DAN) have also been used with varying success depending on the lipid class. Graphene oxide has also been proposed as a novel matrix to enhance the detection of certain phospholipids.[3]
The selection of the optimal matrix depends on the specific class of phospholipids being analyzed and the desired ionization mode.
Table 2: Comparison of MALDI Matrices for Phospholipid Analysis
| Matrix | Abbreviation | Advantages | Disadvantages |
| This compound | AANP | Good for negative-ion mode analysis of certain phospholipids. | May have lower sensitivity for some lipid classes compared to other matrices. |
| 2,5-Dihydroxybenzoic Acid | DHB | Widely used, good for a broad range of lipids.[1] | Can suppress the signal of less abundant lipids. |
| 9-Aminoacridine | 9-AA | Recommended for acidic glycolipids.[2] | Not ideal for neutral glycolipids.[4] |
| Graphene Oxide | GO | Can significantly improve signal-to-noise ratios for phospholipids.[3] | Newer matrix, less established protocols. |
In Guanidine Synthesis
The primary amine groups in this compound make it a useful precursor for the synthesis of substituted guanidines, which are important pharmacophores in drug discovery.
Comparison with Alternative Guanidinylating Reagents:
The synthesis of guanidines can be achieved using various reagents, each with its own advantages and disadvantages in terms of reactivity, stability, and cost.
Table 3: Comparison of Common Guanidinylating Reagents
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Thioureas | N,N'-Di-Boc-thiourea | Readily available and versatile. | Often requires activation with mercury or carbodiimide reagents.[5] |
| Pyrazole-carboxamidines | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Stable, good yields, mild reaction conditions.[6] | Can have slower reaction times. |
| Triflylguanidines | N,N'-Di-Boc-N''-triflylguanidine | Highly reactive, suitable for hindered amines.[6] | Can be less stable and more expensive. |
| Isothioureas | S-Methylisothiourea | Cost-effective and efficient for certain applications. | May require harsh conditions and can lead to side products.[7] |
Visualizing Experimental Workflows
To aid in the understanding of the quality assessment process, the following diagrams illustrate the logical flow of experiments.
Caption: Workflow for assessing the purity of this compound.
Caption: Factors influencing the selection of a MALDI matrix for phospholipid analysis.
Conclusion
The quality and purity of this compound are critical for its successful application in both mass spectrometry and synthetic chemistry. Researchers should be aware of the potential for variability in commercially available materials and are encouraged to perform their own quality assessment using the analytical methods outlined in this guide. When selecting this reagent or its alternatives for specific applications, a careful comparison of performance data, such as that provided for MALDI matrices and guanidinylating agents, is essential for achieving optimal results.
References
- 1. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating the Sweet Science: A Comparative Guide to Derivatization Reagents for Mass Spectrometry-Based Glycan Analysis
For researchers, scientists, and drug development professionals venturing into the complex world of glycomics, the sensitive and accurate analysis of carbohydrates by mass spectrometry is paramount. Derivatization, a key step in many glycoanalytic workflows, enhances ionization efficiency and improves chromatographic separation. This guide provides a comprehensive comparison of common derivatization strategies, offering insights into their performance, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
While a multitude of derivatization agents exist, this guide will focus on a comparative analysis of widely used reagents, including 2-aminobenzamide (2-AB), procainamide (ProA), and the more recent RapiFluor-MS (RFMS). Although direct, extensive literature on the application of 2-(2-Aminoethylamino)-5-nitropyridine (AENP) for glycan derivatization in mass spectrometry is scarce, we will use 2-AB as a representative for simple aromatic amine labeling agents due to its structural similarities and the wealth of available comparative data. We will also touch upon other significant techniques like permethylation to provide a broader context.
Performance Comparison of Common Derivatization Reagents
The choice of a derivatization reagent is a critical decision that influences the sensitivity and quality of mass spectrometry data. The ideal reagent enhances ionization, provides stable derivatives, and ideally offers multiplexing capabilities. Below is a summary of quantitative data comparing the performance of popular derivatizing agents.
| Feature | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RFMS) | Permethylation |
| Primary Detection Method(s) | Fluorescence, Mass Spectrometry | Fluorescence, Mass Spectrometry | Fluorescence, Mass Spectrometry | Mass Spectrometry |
| Relative MS Signal Intensity (Neutral Glycans) | Low | Moderate to High | Very High[1][2][3] | High |
| Relative MS Signal Intensity (Sialylated Glycans) | Low | Moderate | Moderate (can cause signal distortion)[1] | Very High (stabilizes sialic acids)[1][2][3] |
| Fluorescence Sensitivity | Good | Excellent | Good | N/A |
| Reaction Time | Several hours | Several hours | ~30 minutes | Several hours |
| Protocol Complexity | Moderate | Moderate | Low | High |
| Key Advantage | Cost-effective, good for fluorescence-based quantification.[4] | Good balance of fluorescence and MS sensitivity.[4] | Rapid protocol with excellent MS sensitivity for neutral glycans.[2][3] | Excellent for structural elucidation and sialylated glycans.[1][2][3] |
| Key Disadvantage | Poor ionization efficiency leading to low MS signal.[4] | Longer reaction time compared to RFMS. | Higher cost, potential for biased quantification of sialylated glycans.[1] | Labor-intensive, potential for sample loss. |
Experimental Protocols: A Snapshot
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key derivatization methods discussed.
Reductive Amination with 2-Aminobenzamide (2-AB)
-
Glycan Release: Release N-glycans from the glycoprotein using an appropriate enzyme (e.g., PNGase F).
-
Derivatization Reaction:
-
Dry the released glycans in a reaction tube.
-
Add a solution of 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a solvent mixture (e.g., dimethyl sulfoxide and acetic acid).
-
Incubate the mixture at approximately 65°C for 2-4 hours.
-
-
Purification: Remove excess reagents using a suitable clean-up method, such as hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE).
-
Analysis: The purified 2-AB labeled glycans are ready for LC-MS analysis.
Rapid Derivatization with RapiFluor-MS (RFMS)
-
Glycan Release and Derivatization:
-
Combine the glycoprotein sample with the RFMS reagent kit components, which typically include a rapid PNGase F, a buffer, and the RFMS labeling reagent.
-
The reaction is often carried out at an elevated temperature for a short period (e.g., 5 minutes for release, 5 minutes for labeling).
-
-
Purification: Utilize HILIC µElution plates to purify the labeled glycans and remove excess RFMS reagent.
-
Analysis: The eluted RFMS-labeled glycans can be directly analyzed by LC-MS.[1][2][3]
Permethylation
-
Glycan Release: Release glycans from the glycoprotein.
-
Derivatization Reaction:
-
Dry the released glycans thoroughly.
-
Add a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., dimethyl sulfoxide) to the dried glycans.
-
Add methyl iodide and allow the reaction to proceed for approximately 1 hour at room temperature.
-
-
Quenching and Extraction: Quench the reaction with water and extract the permethylated glycans using a chlorinated solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water to remove impurities.
-
Analysis: The dried, purified permethylated glycans are reconstituted for MS analysis.[1][2][3]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in common glycan derivatization workflows.
Caption: General workflow for glycan analysis using reductive amination.
Caption: General workflow for glycan analysis using permethylation.
The Chemical Principle: Reductive Amination
The most common derivatization strategy for labeling glycans at their reducing end is reductive amination. This two-step reaction involves the formation of a Schiff base between the aldehyde group of the open-ring form of the carbohydrate and the primary amine of the labeling reagent, followed by the reduction of the resulting imine to a stable secondary amine.
Caption: The chemical principle of reductive amination for glycan labeling.
Conclusion
The selection of a derivatization strategy for mass spectrometry-based glycan analysis is a multifaceted decision that depends on the specific analytical goals, available instrumentation, and desired throughput. For high-sensitivity MS analysis of neutral glycans with a rapid workflow, RapiFluor-MS presents a compelling option.[1][2][3] For studies focusing on sialylated glycans and requiring detailed structural information, permethylation remains a gold standard, despite its complexity.[1][2][3] Procainamide offers a robust and versatile alternative with a good balance between fluorescence and MS detection capabilities.[4][5] While not a mainstream reagent for this application, the exploration of novel derivatizing agents, potentially including compounds like this compound, continues to be an area of interest in the pursuit of enhanced analytical performance in glycomics. Researchers are encouraged to carefully evaluate the strengths and weaknesses of each method in the context of their specific research questions to achieve the most reliable and informative results.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
A Comparative Analysis of Positive vs. Negative Ion Mode MALDI-MS for Enhanced Detection of α-Amanitin
For Researchers, Scientists, and Drug Development Professionals
In the critical field of toxicology and drug development, the sensitive and accurate detection of α-amanitin (AAN), a potent cyclic peptide toxin, is paramount. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) stands as a powerful analytical technique for this purpose. A key experimental parameter in MALDI-MS is the choice of ionization mode: positive or negative. This guide provides a comprehensive comparison of the ionization efficiency of AAN in both modes, supported by theoretical considerations and established experimental principles for similar peptide molecules, to aid researchers in optimizing their analytical workflows.
At a Glance: Ionization Mode Comparison for AAN Analysis
While direct quantitative comparative studies on the ionization efficiency of AAN in positive versus negative mode MALDI-MS are not extensively available in current literature, a qualitative assessment based on the molecular structure of AAN and general principles of peptide analysis can guide the selection of the most appropriate mode.
| Feature | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) | Recommendation for AAN |
| Primary Ion Species | Protonated molecules | Deprotonated molecules | Both modes are viable for AAN detection. |
| Typical Sensitivity | Generally high for many peptides, especially those with basic residues. | Can be higher for acidic peptides.[1] | Dependent on experimental conditions; empirical testing is recommended. |
| Spectral Complexity | Prone to the formation of alkali metal adducts (e.g., [M+Na]⁺, [M+K]⁺), which can complicate spectra. | Generally produces cleaner spectra with fewer adducts.[1] | Negative mode may offer simpler spectra for interpretation. |
| Molecular Information | Provides molecular weight information from the protonated species. | Provides molecular weight information from the deprotonated species. | Both modes yield essential molecular weight data. |
| Structural Considerations for AAN | The presence of amine groups in the amino acid residues of AAN can facilitate protonation. | The phenolic hydroxyl group on the tryptophan residue provides an acidic site for deprotonation. | The amphoteric nature of AAN supports ionization in both polarities. |
Theoretical Framework for AAN Ionization
Alpha-amanitin is a cyclic octapeptide.[2][3] Its structure contains both basic nitrogen atoms within its amino acid residues and an acidic phenolic hydroxyl group on the 6-hydroxy-tryptophan moiety.[2][4] This amphoteric nature allows for ionization in both positive and negative modes.
-
Positive Ion Mode: In this mode, the analyte molecule accepts a proton, typically from the acidic MALDI matrix, to form a positively charged ion ([M+H]⁺). The amino groups within the peptide structure of AAN are potential sites for protonation.
-
Negative Ion Mode: Here, the analyte loses a proton to the matrix or through gas-phase processes, resulting in a negatively charged ion ([M-H]⁻).[1] The phenolic hydroxyl group of AAN is the most likely site for deprotonation due to its acidic nature. For some acidic peptides, negative ion mode can offer enhanced sensitivity.[1]
Experimental Protocol: A Representative MALDI-MS Workflow for AAN
The following protocol is a generalized procedure for the analysis of AAN using MALDI-MS and can be adapted for both positive and negative ion mode detection.
1. Sample Preparation:
-
Dissolve purified α-amanitin in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 1 pmol/µL.
2. Matrix Selection and Preparation:
-
A common matrix for peptide analysis that is effective in both positive and negative ion modes is α-cyano-4-hydroxycinnamic acid (HCCA).[5] Other matrices like 2,5-dihydroxybenzoic acid (DHB) can also be used.[1][6]
-
Prepare a saturated solution of HCCA in a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (TFA).
3. Target Plate Spotting (Dried-Droplet Method):
-
Mix the AAN sample solution and the HCCA matrix solution in a 1:1 ratio (e.g., 1 µL of sample and 1 µL of matrix) directly on the MALDI target plate.
-
Allow the mixture to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.
4. MALDI-MS Instrument Settings:
-
Instrument: A MALDI-Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Select either positive or negative ion mode.
-
Laser: A nitrogen laser (337 nm) is typically used.
-
Laser Fluence: Adjust the laser energy to the minimum level required to obtain a good signal-to-noise ratio, minimizing potential fragmentation.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected m/z of AAN ([M+H]⁺ ≈ 919.4 Da; [M-H]⁻ ≈ 917.4 Da).
-
Calibration: Calibrate the instrument externally using a standard peptide mixture with known masses in the appropriate mass range.
Visualizing the MALDI-MS Process
The following diagram illustrates the general workflow for analyzing α-amanitin using MALDI-MS.
Caption: General workflow for AAN analysis by MALDI-MS.
Logical Pathway for Ionization Mode Selection
The decision-making process for choosing the optimal ionization mode can be visualized as follows:
Caption: Decision pathway for selecting the ionization mode.
Conclusion
The choice between positive and negative ion mode in MALDI-MS for the analysis of α-amanitin is nuanced. While positive mode is a common starting point for peptide analysis, the chemical nature of AAN makes it a strong candidate for negative mode detection, which may offer the advantage of cleaner spectra with reduced adduct formation. Given the lack of direct comparative quantitative data, an empirical approach is strongly recommended. Researchers should perform analyses in both modes to determine the optimal conditions for their specific instrumentation and sample matrices, ultimately leading to more reliable and sensitive detection of this critical toxin.
References
- 1. Negative ion production from peptides and proteins by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Amanitin - Wikipedia [en.wikipedia.org]
- 3. Alpha-Amanitin | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. 2.7. Peptide analysis by MALDI-ToF MS [bio-protocol.org]
- 6. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of 2-(2-Aminoethylamino)-5-nitropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Aminoethylamino)-5-nitropyridine (CAS No. 29602-39-9), ensuring the protection of personnel and the environment.
Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is imperative to be aware of its associated hazards. This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1] It is also a combustible solid.
Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher, especially if dust formation is likely.
-
Body Protection: A lab coat or other protective clothing.
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 29602-39-9[1][2] |
| Molecular Formula | C7H10N4O2[2] |
| Molecular Weight | 182.18 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Melting Point | 126-128 °C |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Adherence to local, state, and federal regulations is crucial.
Step 1: Waste Collection and Storage
-
Container: Place waste this compound in a clearly labeled, sealed, and chemically compatible container. The original container is often suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant).
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
Step 2: Handling Small Spills
In the event of a small spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: Carefully sweep up the spilled solid material, avoiding dust formation.[2]
-
Collection: Place the collected material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Step 3: Arranging for Disposal
-
Contact: Arrange for collection by a licensed chemical waste disposal company.
-
Documentation: Provide the waste manifest, including the Safety Data Sheet (SDS), to the disposal company.
Important Considerations:
-
DO NOT dispose of this compound down the drain.[1]
-
DO NOT dispose of this chemical with regular laboratory trash.
-
Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
